UNC 0631 functions as a highly potent and selective inhibitor of the protein lysine methyltransferase G9a (also known as KMT1C or EHMT2) and its closely related partner GLP (EHMT1) [1] [2] [3]. Its primary mechanism is to block the activity of these enzymes, thereby reducing the levels of mono- and dimethylation on lysine 9 of histone H3 (H3K9me1 and H3K9me2), which are marks associated with transcriptional repression [2] [3].
The core quantitative data on its inhibitory strength is summarized below:
| Parameter | Value | Experimental Context |
|---|---|---|
| In vitro IC₅₀ vs. G9a | 4 nM | SAHH-coupled enzymatic assay [1] [4] [3]. |
| Cellular IC₅₀ (H3K9me2 reduction) | 25 nM | MDA-MB-231 cells (In-Cell Western assay) [1] [4]. |
| Cellular Toxicity (MTT assay) | 2.8 - 6.4 μM (varies by cell line) | Cytotoxicity in various cell lines (e.g., MDA-MB-231, HCT116) [1] [4]. |
This data shows that this compound achieves a strong separation between its functional potency (nM range for target engagement) and cellular toxicity (µM range), making it a valuable tool for cellular experiments [1] [4].
This compound has been demonstrated to effectively reduce H3K9me2 levels across a wide spectrum of human cancer and normal cell lines. The following table compiles its potency in various cellular models, showing its broad utility [1] [4]:
| Cell Line | Reduction of H3K9me2 (IC₅₀, µM) | Cytotoxicity (EC₅₀, µM) |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 0.025 | 2.8 |
| MCF7 (Breast Cancer) | 0.018 | Information missing |
| PC3 (Prostate Cancer) | 0.026 | 3.8 |
| 22RV1 (Prostate Cancer) | 0.024 | Information missing |
| HCT116 wt (Colon Cancer) | 0.051 | 5.8 |
| HCT116 p53- (Colon Cancer) | 0.072 | 6.4 |
| IMR90 (Human Fetal Lung) | 0.046 | 1.8 |
A recent study from 2025 highlighted its potential therapeutic application. In a high-throughput screen for adenoid cystic carcinoma (ACC), this compound was identified as a highly effective compound, inducing 82.5% cell death in non-cancer stem cell (non-CSC) populations at a 10 µM concentration [5].
For laboratory use, this compound is typically supplied as a solid powder and requires dissolution before application. Here are standard protocols for its use in cellular research:
This is a general protocol for assessing the effect of this compound on histone methylation, as derived from the methodologies in the search results [1] [4] [5]:
The diagram below illustrates the mechanism of action of this compound and a typical experimental workflow for its application in a cell-based drug screening study, synthesizing information from multiple sources [1] [4] [5]:
EHMT2/G9a is a major enzyme that catalyzes the addition of mono- and di-methyl groups to lysine 9 on histone H3 (H3K9me1 and H3K9me2), epigenetic marks associated with gene silencing [1] [2]. In many cancers, G9a is overexpressed, leading to the inappropriate silencing of critical tumor suppressor genes [3] [1] [2].
G9a inhibitors work by binding to the enzyme's active site, preventing it from transferring methyl groups to histones [2]. This inhibition reverses aberrant gene silencing, reactivating tumor suppressor genes and triggering cellular events like cell cycle arrest, apoptosis (programmed cell death), or differentiation [2]. The core mechanism involves the disruption of the transcriptional repressive complex and the recruitment of activating factors to DNA [4].
The diagram below illustrates the transition from a gene-repressed state to a gene-active state upon G9a inhibition.
G9a inhibition has demonstrated significant effects across various disease models, primarily by altering gene expression and key cellular pathways.
| Disease Area | Observed Effect / Mechanism | Key Findings / Potential Application |
|---|---|---|
| Cancer (General) | Reactivation of silenced tumor suppressor genes; Induction of autophagy & apoptosis [2] [4]. | Potential therapeutic for solid tumors & hematological cancers; can overcome drug resistance [3] [1]. |
| Hepatocellular Carcinoma (HCC) | Interacts w/ c-Myc oncogene; promotes growth/invasiveness; synergy w/ CDK9 inhibitors [5]. | c-Myc & G9a high expression: poorer survival; G9a stabilizes c-Myc; combo therapy effective in Myc-driven HCC models [5]. |
| T-Cell Acute Lymphoblastic Leukemia (T-ALL) | Disrupts lysosomal biogenesis & glycogen metabolism via SESN2/GSK-3 pathway [6]. | Preferential sensitivity of T-ALL vs. other cancers; G9a inhibition reduces leukemic burden in vitro & in vivo (PDX models) [6]. |
| Diabetic Osteoporosis (DOP) | Regulates osteogenesis via LINC00657/miR-204-5p/IGFBP5 pathway in bone marrow stem cells [7]. | G9a inhibitor UNC0638 improved osteogenic potential of diabetic BMSCs & alleviated osteoporosis in rat DOP model [7]. |
| Neurodegeneration (Alzheimer's) | G9a inhibition (UNC0642) combined w/ cannabinoid receptor activation [8]. | In SAMP8 mice (AD model): recovery of short-term/spatial memory, reduced neuroinflammation, improved neuronal morphology [8]. |
Several small-molecule inhibitors are crucial tools for probing G9a biology in preclinical research.
| Inhibitor Name | Key Characteristics | Primary Research Use |
|---|---|---|
| UNC0638 | High selectivity for G9a/GLP; used in vitro [6] [7]. | Cell culture studies; mechanistic studies (e.g., osteogenic differentiation, autophagy) [7]. |
| UNC0642 | Second-generation derivative of UNC0638; improved in vivo potency [5] [6]. | Animal model studies (e.g., T-ALL, HCC, Alzheimer's models) [5] [6] [8]. |
| BIX-01294 | First-generation inhibitor; identified via compound library screen [6] [4]. | Proof-of-concept studies (e.g., autophagy induction); being superseded by newer agents [4]. |
When designing experiments with G9a inhibitors, the following protocols and models from recent literature can serve as a guide.
The future of G9a research is moving toward combination therapies. A promising strategy is to target G9a alongside synthetic-lethal partners of oncogenes like c-Myc, or with other epigenetic agents such as EZH2 or HDAC inhibitors [5] [1]. Furthermore, exploring its role beyond oncology, particularly in modulating the tumor microenvironment and in metabolic/neurological diseases, represents a significant frontier [1] [8].
UNC0631 represents a significant advancement in the field of epigenetic drug discovery as a highly potent and selective inhibitor of the histone methyltransferase G9a (also known as EHMT2 or KMT1C). G9a catalyzes the dimethylation of lysine 9 on histone H3 (H3K9me2), an epigenetic mark associated with transcriptional repression of various genes, including tumor suppressors [1] [2]. The development of UNC0631 addressed a critical need in the research community for chemical probes that could effectively inhibit G9a in cellular systems with minimal off-target effects, enabling precise investigation of G9a's biological roles in both physiological and pathological states [1].
The discovery of UNC0631 emerged from ongoing efforts to optimize the quinazoline scaffold, initially represented by the first-generation G9a inhibitor BIX01294 [1]. While BIX01294 demonstrated the feasibility of targeting G9a, it suffered from poor cellular potency and insufficient separation between functional activity and cytotoxicity [1]. Through systematic structure-based drug design and structure-activity relationship (SAR) exploration, researchers developed UNC0631 as a chemical probe with excellent cellular potency and favorable toxicity profiles across multiple cell lines [1] [3].
UNC0631 features a 2,4-diamino-6,7-dimethoxyquinazoline core structure with strategically optimized substituents that confer both high target affinity and improved cellular permeability [1] [4]. The molecular structure includes:
The compound has a molecular formula of C₃₇H₆₁N₇O₂ and a molecular weight of 635.93 g/mol [3] [4]. Its structural complexity and optimized physicochemical properties represent a significant evolution from earlier G9a inhibitors in this chemical series.
Table 1: Physicochemical Properties of UNC0631
| Property | Value | Description |
|---|---|---|
| Molecular Formula | C₃₇H₆₁N₇O₂ | - |
| Molecular Weight | 635.93 g/mol | - |
| XLogP | 6.29 | High lipophilicity [4] |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 9 | - |
| Rotatable Bonds | 12 | - |
| Solubility in DMSO | ≥16.67 mg/mL (26.21 mM) | Requires ultrasonic assistance [3] [5] |
| Solubility in Water | <0.1 mg/mL | Practically insoluble [5] |
| Appearance | Light yellow to yellow solid | Powder form [3] [5] |
The relatively high lipophilicity (XLogP = 6.29) of UNC0631 represents a deliberate design strategy to improve cell membrane permeability compared to previous analogs like UNC0321, which had excellent in vitro potency but poor cellular activity due to insufficient cellular penetration [1].
UNC0631 functions as a potent competitive inhibitor that targets the substrate-binding pocket of G9a, disrupting its ability to transfer methyl groups from the cofactor S-adenosylmethionine (SAM) to histone substrates [1] [4]. The primary biochemical consequence of G9a inhibition is the significant reduction of H3K9me2 levels in chromatin, leading to altered gene expression patterns through epigenetic reprogramming [1] [3].
Beyond its canonical function on histone substrates, G9a also methylates non-histone proteins including the tumor suppressor p53 at lysine 373 (K373), resulting in p53 inactivation [1]. This mechanism is particularly significant in cancer biology, as p53 dysfunction occurs in over 50% of human cancers [1]. UNC0631 effectively inhibits this non-histone methylation activity, potentially restoring p53-mediated tumor suppressor functions [1].
The inhibition of G9a by UNC0631 impacts several critical signaling pathways:
Hippo Pathway Regulation: G9a-derived H3K9me2 silences the expression of LATS2, a kinase in the Hippo pathway, leading to subsequent activation of oncogenic YAP signaling [6]. UNC0631-mediated G9a inhibition restores LATS2 expression and suppresses YAP-driven oncogenic activity [6].
p53 Tumor Suppressor Pathway: By inhibiting G9a-mediated methylation of p53, UNC0631 potentially reactivates p53-dependent transcription and apoptosis in cancer cells [1].
Metabolic Regulation: Recent evidence indicates that UNC0631 significantly upregulates mitochondrial uncoupling protein 1 (UCP1) in brown adipocytes, enhancing thermogenesis and energy expenditure [7]. This suggests G9a inhibition may influence metabolic pathways relevant to obesity treatment.
The following diagram illustrates the key signaling pathways affected by UNC0631-mediated G9a inhibition:
> UNC0631 inhibits G9a, affecting H3K9me2, LATS2/YAP, p53, and UCP1 pathways to regulate gene expression.
UNC0631 demonstrates exceptional potency across various biochemical and cellular assays:
Table 2: In Vitro and Cellular Activity of UNC0631
| Assay Type | Experimental System | IC₅₀/EC₅₀ Value | Reference |
|---|---|---|---|
| Biochemical Inhibition | G9a enzyme (SAHH-coupled assay) | 4 nM | [1] [3] |
| Cellular Target Engagement | H3K9me2 reduction in MDA-MB-231 cells | 25 nM | [1] [3] |
| Cellular Toxicity | Viability of MDA-MB-231 cells (MTT assay) | 2.8 μM | [3] |
| Therapeutic Index | Ratio (Toxicity IC₅₀ / Functional IC₅₀) | 112-fold | [1] [3] |
The >100-fold separation between functional potency (H3K9me2 reduction) and cellular toxicity represents one of the most significant advantages of UNC0631 over earlier G9a inhibitors, providing a wide therapeutic window for experimental applications [1] [3].
UNC0631 has been extensively profiled across diverse cell lines, demonstrating consistent potency:
Table 3: Cellular Potency of UNC0631 Across Different Cell Lines
| Cell Line | Cell Type | IC₅₀ for H3K9me2 Reduction | Toxicity EC₅₀ |
|---|---|---|---|
| MDA-MB-231 | Human breast cancer | 25 nM | 2.8 μM |
| MCF7 | Human breast cancer | 18 nM | - |
| PC3 | Human prostate cancer | 26 nM | 3.8 μM |
| 22RV1 | Human prostate cancer | 24 nM | - |
| HCT116 wt | Human colon cancer | 51 nM | 5.8 μM |
| HCT116 p53-/- | p53-deficient colon cancer | 72 nM | 6.4 μM |
| IMR90 | Human fetal lung fibroblast | 46 nM | 1.8 μM |
| CWR22R | Human prostate cancer | 24 nM | 2.5 μM |
The consistent nanomolar-range activity across diverse cell types indicates robust target engagement regardless of cellular context, making UNC0631 a valuable research tool for investigating G9a biology in various disease models [1] [3]. The slightly reduced potency in p53-deficient HCT116 cells (72 nM vs 51 nM in wild-type) suggests potential interplay between G9a inhibition and p53 status [3].
G9a is overexpressed in various human cancers, where it promotes cell growth, invasion, and metastasis through epigenetic silencing of tumor suppressor genes [6] [1]. UNC0631 has emerged as a valuable tool for investigating the therapeutic potential of G9a inhibition in oncology:
Cholangiocarcinoma (CCA): Research demonstrates that G9a is upregulated in human CCA tissues, with high expression correlating with poor patient prognosis [6]. UNC0631 significantly inhibits CCA cell growth in vitro and in mouse models, suggesting G9a inhibition as a promising therapeutic strategy for this aggressive malignancy [6].
Prostate Cancer: UNC0631 shows potent activity in prostate cancer models (PC3 and 22RV1 cells), with IC₅₀ values of 26 nM and 24 nM, respectively [3].
p53 Reactivation: By inhibiting G9a-mediated methylation and inactivation of p53, UNC0631 may restore wild-type p53 function in cancer cells, providing a potential strategy to overcome p53 dysfunction in malignancies [1].
Recent investigations have revealed an unexpected application for UNC0631 in metabolic disorders:
UCP1 Upregulation: UNC0631 treatment significantly upregulates mitochondrial uncoupling protein 1 (UCP1) in brown adipocytes, enhancing thermogenic capacity [7].
Mitochondrial Function Enhancement: Studies demonstrate that UNC0631 increases mitochondrial DNA content, ATP synthesis, and improves overall mitochondrial function in adipocytes [7].
Obesity Therapeutic Potential: These findings position UNC0631 as a promising candidate for treating obesity and related metabolic disorders by promoting energy expenditure [7].
HIV-1 Latency: G9a plays a role in maintaining HIV-1 latency, and UNC0631 has been utilized to investigate potential latency reversal strategies [1].
Embryonic Development: Studies employing UNC0631 have helped elucidate G9a's critical functions in embryonic development and cell fate determination [1].
Cocaine Addiction: Research suggests G9a involvement in cocaine addiction, with UNC0631 serving as a tool to probe the underlying epigenetic mechanisms [1].
The S-adenosyl-L-homocysteine hydrolase (SAHH)-coupled assay represents the primary biochemical method for evaluating G9a inhibition:
Procedure:
The In-Cell Western (ICW) assay provides a high-throughput method for quantifying H3K9me2 reduction in cultured cells:
Procedure:
MTT Viability Assay:
The following diagram illustrates the key experimental workflows for evaluating UNC0631 activity:
> Experimental workflows for assessing UNC0631 biochemical activity, cellular target engagement, and cytotoxicity.
UNC0631 occupies an important position in the evolution of G9a-targeted chemical probes:
Table 4: Comparison of UNC0631 with Other G9a Inhibitors
| Compound | Biochemical IC₅₀ | Cellular IC₅₀ | Key Advantages | Limitations |
|---|---|---|---|---|
| BIX01294 | ~1 μM | ~2-5 μM | First-in-class, proof of concept | Poor cellular potency, toxicity issues |
| UNC0321 | 0.063 nM | 11 μM | Highest in vitro potency | Poor cellular permeability |
| UNC0638 | 4 nM | 25-72 nM | Excellent cellular potency, in vivo utility | - |
| UNC0646 | 5 nM | 15-83 nM | Improved pharmacokinetics | - |
| UNC0631 | 4 nM | 18-72 nM | Balanced profile, wide research application | Limited in vivo utility |
Data compiled from [1]
While UNC0631 demonstrates slightly reduced biochemical potency compared to UNC0321, its optimized physicochemical properties yield dramatically improved cellular activity, making it significantly more useful for biological investigations [1]. Subsequent inhibitors like UNC0638 and UNC0646 were developed with further improved pharmacokinetic properties for in vivo applications [1].
UNC0631 represents a critical advancement in the toolkit of epigenetic chemical probes, providing researchers with a highly potent and selective means to investigate G9a biology in cellular systems. Its well-characterized profile, consistent activity across diverse cell types, and excellent separation between target engagement and cytotoxicity have established it as a valuable research reagent since its discovery.
Future research directions building on UNC0631 include:
H3K9me2 (Histone H3 Lysine 9 Dimethylation) represents a fundamental epigenetic mark associated with transcriptional repression across eukaryotic organisms. This specific modification of the DNA packaging protein Histone H3 occurs through the addition of two methyl groups to the ninth lysine residue and serves as a critical signaling mechanism for gene silencing and heterochromatin formation. The repressive nature of H3K9me2 makes it indispensable for various biological processes including cell lineage commitment, regulation of inflammatory responses, nuclear genome organization, and the progression of various disease states. Unlike trimethylated H3K9 (H3K9me3) which marks constitutive heterochromatin, H3K9me2 is predominantly associated with facultative heterochromatin and forms large organized chromatin domains that can span megabases of genomic DNA, playing a distinctive role in nuclear architecture and gene regulation.
The molecular recognition of H3K9me2 involves specific reader proteins that interpret this epigenetic mark and translate it into functional outcomes such as chromatin compaction, inhibition of transcription factor binding, and recruitment of additional repressive complexes. Understanding the intricate balance between H3K9me2 establishment, maintenance, and removal provides crucial insights into developmental biology, disease mechanisms, and potential therapeutic interventions. This technical guide comprehensively examines the molecular machinery, mechanistic actions, experimental methodologies, and functional implications of H3K9me2-mediated repression for research scientists and drug development professionals.
The establishment of H3K9me2 domains is catalyzed by several SET domain-containing methyltransferases with compartment-specific activities:
Table 1: H3K9 Methyltransferases and Their Functions
| Enzyme | Complex Formation | Primary Specificity | Genomic Regions | Biological Functions |
|---|---|---|---|---|
| G9a (EHMT2) | G9a/GLP heterodimer | H3K9me1/me2 | A & B compartments | Embryonic development, transcriptional repression |
| GLP (EHMT1) | G9a/GLP heterodimer | H3K9me1/me2 | A & B compartments | Neural development, cell lineage commitment |
| SETDB1 | - | H3K9me3 (primarily) | A compartments | Retrotransposon silencing, embryonic stem cell regulation |
| SUV39H1 | - | H3K9me3 (primarily) | B compartments | Constitutive heterochromatin, pericentromeric regions |
| SUV39H2 | - | H3K9me3 (primarily) | B compartments | Constitutive heterochromatin formation |
The G9a/GLP heterodimer represents the primary enzymatic complex responsible for bulk H3K9me2 deposition in mammalian cells, with functional cooperativity between these enzymes being essential for their genomic localization and catalytic activity [1]. Research has demonstrated that H3K9me2 in transcriptionally active A compartments is primarily regulated by G9a/GLP and SETDB1, while H3K9me2 in repressive B compartments is regulated by all five methyltransferases, indicating compartment-specific regulatory mechanisms [1]. This compartmentalization of enzymatic activity allows for precise spatial control of heterochromatin formation and gene repression.
The removal of H3K9me2 is facilitated by several iron-dependent demethylases that maintain dynamic regulation of this epigenetic mark:
Table 2: H3K9me2 Demethylases and Their Functions
| Enzyme Family | Specific Members | Cofactor Requirement | Biological Functions |
|---|---|---|---|
| KDM3 | JMJD1A (KDM3A) | Iron (Fe²⁺), α-ketoglutarate | Adipocyte differentiation, metabolic regulation |
| KDM4 | KDM4A-D | Iron (Fe²⁺), α-ketoglutarate | Stem cell maintenance, cancer progression |
| KDM7 | KDM7A-C | Iron (Fe²⁺), α-ketoglutarate | Developmental gene regulation |
JMJD1A exemplifies the compartment-specific activity of H3K9me2 demethylases, demonstrating primary activity within A compartments during adipocyte differentiation where it targets genes involved in peroxisome proliferator-activated receptor (PPAR) signaling and lipid metabolism in an iron-dependent manner [2]. This compartmental restriction ensures that demethylation events occur in appropriate genomic contexts while maintaining heterochromatic stability in B compartments. The requirement for iron as an essential cofactor connects cellular metabolic status with epigenetic regulation through these demethylase activities.
The functional output of H3K9me2 is mediated by specific reader proteins that recognize this modification and facilitate downstream repressive functions:
These reader proteins facilitate the spatial organization of H3K9me2-marked chromatin within the nucleus, particularly its enrichment at the nuclear periphery, which is essential for its repressive functions.
H3K9me2 orchestrates gene silencing through multiple complementary mechanisms:
Passive Repression: H3K9me2 directly prohibits histone acetylation, particularly blocking the binding of transcriptional co-activators that contain bromodomains which recognize acetylated lysines. This creates a chromatin environment refractory to transcriptional activation [5]
Active Repression: H3K9me2 recruits transcriptional repressors and chromatin-modifying enzymes that actively suppress gene expression. This includes recruitment of histone deacetylases (HDACs) that remove activating acetyl marks and chromatin compaction factors [5]
Structural Obstruction: The presence of H3K9me2 and its associated reader proteins creates steric hindrance that limits access of RNA polymerase II and general transcription factors to DNA, effectively blocking transcription initiation and elongation
The repressive potency of H3K9me2 is significantly enhanced by its positioning at the nuclear periphery, where the local environment provides additional repressive factors and limits access to transcriptional machinery [4]. Recent research demonstrates that H3K9me2-marked genes and transposons cannot be effectively repressed when displaced from the nuclear periphery, even when the modification itself remains intact, highlighting the critical importance of spatial positioning for H3K9me2-mediated silencing [4].
H3K9me2 plays a fundamental role in the three-dimensional organization of the genome through several mechanisms:
Figure 1: H3K9me2-Mediated Nuclear Organization and Transcriptional Repression
H3K9me2 forms Large Organised Chromatin K9 domains (LOCKS) that primarily reside within gene-sparse regions and can span megabase scales [5]. These domains show significant overlap with Lamina-Associated Domains (LADs) and correspond well with the B compartments identified in Hi-C analyses, representing transcriptionally inactive genomic regions [1]. During cell division, H3K9me2 serves as a mitotic memory mark that guides the re-establishment of nuclear organization in daughter cells. The phosphorylation of histone H3 at serine 10 during mitosis temporarily shields the H3K9me2 mark, allowing transient dissociation from the nuclear lamina, followed by re-association with the reforming nuclear lamina before mitotic exit, thereby ensuring inheritance of spatial chromatin positioning [3].
Table 3: Experimental Methods for H3K9me2 Detection and Analysis
| Method | Principle | Resolution | Advantages | Limitations |
|---|---|---|---|---|
| ChIP-seq | Chromatin Immunoprecipitation with sequencing | 200-500 bp | Genome-wide mapping, well-established protocols | Lower signal-to-noise ratio, requires large cell numbers |
| CUT&RUN | Cleavage Under Targets & Release Using Nuclease | Single nucleosome | Higher signal-to-noise, low cell input, fewer artifacts | Specialized equipment required |
| CUT&Tag | Cleavage Under Targets & Tagmentation | Single nucleosome | High sensitivity, works with low cell numbers | Protocol complexity |
| Immunostaining | Antibody-based detection with fluorescence microscopy | ~200 nm (diffraction-limited) | Single-cell resolution, spatial information in nucleus | Semi-quantitative, limited multiplexing |
| mintbody | Genetically encoded modification-specific intracellular antibodies | N/A | Live-cell imaging, temporal dynamics | Requires genetic engineering, lower resolution |
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) remains the gold standard for genome-wide mapping of H3K9me2 distributions. This method involves chemical cross-linking of proteins to DNA, chromatin fragmentation, immunoprecipitation with specific anti-H3K9me2 antibodies, and high-throughput sequencing of associated DNA fragments [5]. The recent development of CUT&RUN and CUT&Tag technologies provides significant advantages over traditional ChIP-seq, including higher signal-to-noise ratios, lower cell number requirements (as few as 1,000 cells), and reduced artifacts [5]. These features make CUT&RUN particularly valuable for clinical samples or rare cell populations where material is limited.
For visualization of H3K9me2 in its native context, immunostaining with specific antibodies allows for determination of spatial distribution within the nucleus. Super-resolution microscopy techniques such as STORM (Stochastic Optical Reconstruction Microscopy) have revealed the precise localization of H3K9me2 at the nuclear periphery and its relationship with nuclear lamina components [3]. Recently developed mintbody probes represent genetically encoded modification-specific intracellular antibodies that enable monitoring of H3K9me2 dynamics in living cells, providing temporal resolution unavailable with fixed-cell methods [5].
Figure 2: H3K9me2 ChIP-seq Experimental Workflow
A typical workflow for H3K9me2 mapping begins with cell fixation using formaldehyde to crosslink proteins to DNA, followed by chromatin fragmentation using either sonication (for ChIP-seq) or micrococcal nuclease digestion (for CUT&RUN). Immunoprecipitation with validated anti-H3K9me2 antibodies is then performed to enrich for modified nucleosomes. After reversal of crosslinks and DNA purification, library preparation for high-throughput sequencing is conducted. Bioinformatic analysis typically includes read alignment, peak calling, and annotation to genomic features, with specialized tools like hiddenDomains used to identify broad H3K9me2 domains [1]. For functional validation, pharmacological inhibition of H3K9 methyltransferases using compounds like UNC0642 provides a means to test the dependence of observed H3K9me2 on specific enzymes [1].
H3K9me2 plays critical roles in cell lineage commitment and tissue differentiation through dynamic regulation:
Stem Cell Pluripotency: In mouse embryonic stem cells (mESCs), H3K9me2 forms megabase-scale domains comprising approximately half of the genome, maintaining repression of lineage-specific genes while preserving pluripotency [1]
Adipocyte Differentiation: JMJD1A-mediated demethylation of H3K9me2 at the PPARγ locus and other adipogenic genes is essential for adipocyte differentiation, occurring in an iron-dependent manner [2]
Muscle Differentiation: In C. elegans, muscle differentiation requires anchoring of H3K9me2-marked heterochromatin to the nuclear periphery, demonstrating the conserved role of spatial organization in cell fate determination [3]
During differentiation processes, H3K9me2 undergoes dynamic remodeling that is essential for cell fate transitions. For example, during differentiation of mESCs to epiblast-like cells (EpiLCs), H3K9me2 expansion across the genome is required for proper repression of naive pluripotency genes and alternative fate markers [4]. Disruption of this spatial organization impairs the ability of cells to properly execute differentiation programs, highlighting the functional significance of nuclear positioning for H3K9me2-mediated repression.
Dysregulation of H3K9me2 metabolism contributes to various human diseases:
Heart Failure: G9a-mediated H3K9me2 represses BDNF expression in cardiomyocytes, and G9a overexpression exacerbates heart failure progression in rat models. Knockdown of G9a inhibits cardiomyocyte apoptosis and injury, attenuating heart failure development through derepression of BDNF and activation of the TrkB signaling pathway [6]
Addiction: Chronic drug exposure results in ΔFosB-mediated repression of G9a and reduced H3K9me2 in the nucleus accumbens, causing dendritic arborization, altered synaptic protein expression, and increased drug-seeking behavior. Conversely, G9a hyperexpression increases H3K9me2 and blocks neural and behavioral plasticity induced by chronic drug use [5]
Cardiovascular Disease: H3K9me2 is present at subsets of cardiovascular disease-associated gene promoters in vascular smooth muscle cells, blocking binding of NF-κB and AP-1 transcription factors. Reduced H3K9me2 levels are observed in vascular smooth muscle cells from human atherosclerotic lesions and diabetic patients, suggesting dysregulation contributes to vascular complications [5]
Friedreich's Ataxia: R-loops colocalize with H3K9me2 marks at the FXN gene in Friedreich's ataxia cells, suggesting a role in the pathogenesis of this neurodegenerative disorder [5]
The compartment-specific regulation of H3K9me2 by different methyltransferases offers potential therapeutic opportunities. For instance, specific inhibition of G9a/GLP might allow targeted modulation of H3K9me2 in A compartments while preserving B compartment methylation, enabling more precise epigenetic editing than global demethylation approaches.
H3K9me2 represents a pivotal repressive epigenetic mark with far-reaching functions in genome organization, transcriptional regulation, and cellular identity. Its regulation by compartment-specific writers and erasers, coupled with its role in maintaining nuclear architecture through interactions with the nuclear lamina, positions H3K9me2 as a central player in epigenetic inheritance and gene expression control. The dynamic nature of H3K9me2 deposition and removal allows cells to adapt their transcriptional programs during development and in response to environmental cues, while its misregulation contributes significantly to disease pathogenesis.
UNC0631 was developed through structure-based optimization to improve cellular permeability and potency over earlier G9a inhibitors like BIX01294 [1] [2]. It belongs to the 7-aminoalkoxy-quinazoline class and functions by competitively binding to the SAM cofactor pocket of G9a, thereby preventing the transfer of a methyl group to its substrate [3]. This action primarily leads to a significant reduction in the dimethylation of histone H3 at lysine 9 (H3K9me2), a repressive epigenetic mark [4] [3]. The following diagram illustrates the mechanism of UNC0631 and its downstream cellular effects:
Mechanism of UNC0631: inhibits G9a by competing with SAM, reducing H3K9me2 and reactivating genes.
In cellular models, UNC0631 effectively reduces H3K9me2 levels with high potency across a broad panel of cancer cell lines and demonstrates excellent separation between its functional activity and general cytotoxicity [4] [3]. The table below details its cellular activity and selectivity profile:
| Property | Experimental Data |
|---|---|
| Cellular H3K9me2 Reduction (IC₅₀) | Ranges from 18 nM to 72 nM in various cell lines (e.g., 25 nM in MDA-MB-231, 51 nM in HCT116 wt) [4] |
| Antiproliferative Activity (IC₅₀) | HeLa: ~1.2 μM; MCF-7: ~1.5 μM; A549: ~1.8 μM (72-hour MTT assay) [3] |
| Cytotoxicity (EC₅₀) | Ranges from 1.8 μM (IMR-90) to 6.4 μM (HCT116 p53-/-) across cell lines [4] |
| Selectivity | No significant inhibition of EZH2, SUV39H1, or DOT1L at concentrations up to 10 μM [3] |
| Gene Reactivation | Upregulates G9a-repressed genes (e.g., p16INK4a, E-cadherin) [3] |
| Apoptosis Induction | Increases apoptotic rate in HeLa cells (e.g., from ~4.1% in control to ~15.3% at 2 μM) [3] |
Recent studies have highlighted its potential in novel therapeutic avenues. For instance, a 2024 study identified UNC0631 as an upregulator of mitochondrial uncoupling protein 1 (UCP1) in brown adipocytes, suggesting a possible application in treating obesity and metabolic diseases [5]. Furthermore, a 2025 high-throughput screening study on adenoid cystic carcinoma found that UNC0631 induced significant cell death (82.5%) in non-cancer stem cell populations, highlighting its continued relevance in oncology research [6].
For researchers aiming to utilize UNC0631 in their studies, here are detailed methodologies for key assays as described in the literature.
This protocol measures the direct inhibition of recombinant G9a enzyme activity.
This protocol assesses the cellular potency of UNC0631.
This protocol evaluates the antiproliferative and potential cytotoxic effects of UNC0631.
UNC 0631 is a potent and selective inhibitor of the histone methyltransferase G9a (IC₅₀ = 4 nM) and is widely used in epigenetic research [1] [2] [3]. Its solubility profile is a key consideration for preparing stock solutions.
The table below summarizes the solubility data and key chemical properties for this compound:
| Property | Value / Description |
|---|---|
| Molecular Weight | 635.93 g/mol [1] [4] [3] |
| CAS Number | 1320288-19-4 [1] [2] [4] |
| Chemical Formula | C₃₇H₆₁N₇O₂ [1] [2] [3] |
| Solubility in DMSO | ≥ 18.35 mg/mL (28.86 mM) [2]. Other sources report 100 mg/mL (157.25 mM) [3] and 16.67 mg/mL (26.21 mM) [1]. |
| Solubility in Ethanol | ≥ 12.66 mg/mL (19.91 mM) [2]. Another source reports 5 mg/mL (7.86 mM), noting that heating is recommended [3]. |
| Solubility in Water | Insoluble or slightly soluble [2] [3] |
For in vitro assays, this compound is typically prepared as a concentrated stock solution in DMSO.
The following workflow outlines a typical cell-based experiment to assess the efficacy of this compound, such as measuring the reduction of histone H3K9 dimethylation (H3K9me2). The protocol is adapted from research using cell lines like MDA-MB-231 [1] [2].
Key Experimental Details:
This compound has been identified as a promising agent in pre-clinical cancer research. A 2025 study used high-throughput screening to evaluate histone-modifying drugs in adenoid cystic carcinoma (ACC) [5].
The study employed two complementary models and identified this compound as a hit compound. The experimental workflow and key findings are summarized below:
The following table summarizes the key quantitative findings for this compound from this screening study [5]:
| Assay Model | Effect Measured | Result | Statistical Significance |
|---|---|---|---|
| Non-CSC (2D) | Cell Death Induction | 82.5% | p < 0.0001 |
| Tumorsphere (3D) | Not specifically reported for this compound | Effective candidate | Identified as one of 11 compounds effective against tumorspheres |
Table 1: Basic Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 1320288-19-4 |
| Molecular Weight | 635.93 g/mol |
| Chemical Formula | C₃₇H₆₁N₇O₂ |
| Target | G9a Histone Methyltransferase (EHMT2) |
| Biochemical IC₅₀ | 4 nM |
| Primary Cellular Effect | Reduction of H3K9me2 levels |
| Cellular IC₅₀ Range | 18-72 nM (varies by cell line) |
| Toxicity/Function Ratio | Excellent separation (>100-fold) |
The following protocol outlines the standard procedure for preparing concentrated stock solutions of this compound in DMSO:
Weighing: Allow the this compound powder to equilibrate to room temperature while still sealed to prevent moisture absorption. Accurately weigh the desired amount of compound using a calibrated analytical balance.
Initial Dissolution: Transfer the weighed powder to a sterile glass vial. Add the appropriate volume of anhydrous DMSO to achieve the final concentration (typically 10-100 mM). For example, to prepare a 10 mM stock solution, add 1 mL of DMSO to 6.36 mg of this compound powder.
Aliquoting: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. This practice maintains compound stability and prevents repeated exposure to moisture.
Storage: Store aliquots at -20°C or -80°C in tightly sealed, clearly labeled vials. Under these conditions, DMSO stock solutions remain stable for at least one year [3].
Table 2: this compound Stock Solution Preparation Guide
| Solvent | Solubility | Common Stock Concentrations | Preparation Method | Storage Stability |
|---|---|---|---|---|
| DMSO | 100 mg/mL (157.25 mM) [3] | 10 mM, 50 mM, 100 mM | Vortex + sonication + gentle warming to 37°C if needed [1] [4] | 1 year at -20°C or -80°C [3] |
| Ethanol | 100 mg/mL (157.25 mM) [3] | 5-10 mM | Ultrasonic treatment, may require heating [4] [5] | 1 year at -20°C |
| Water | Insoluble [3] | Not recommended | N/A | N/A |
This compound demonstrates excellent cellular potency across diverse cell lines, as measured by reduction of H3K9me2 levels. The following table summarizes key cellular activity data:
Table 3: Cellular Activity of this compound in Various Cell Lines
| Cell Line | Cell Type | H3K9me2 Reduction IC₅₀ (μM) | Cell Toxicity EC₅₀ (μM) | Toxicity/Function Ratio |
|---|---|---|---|---|
| MDA-MB-231 | Human breast cancer | 0.025 [1] | 2.8 [1] | 112 |
| MCF7 | Human breast cancer | 0.018 [1] | Not specified | >100 |
| PC3 | Human prostate cancer | 0.026 [1] | 3.8 [1] | 146 |
| 22RV1 | Human prostate cancer | 0.024 [1] | Not specified | >100 |
| HCT116 | Human colon cancer | 0.051 [1] | 5.8 [1] | 114 |
| IMR90 | Human lung fibroblast | 0.046 [1] | 1.8 [1] | 39 |
Cell Culture: Maintain cells in appropriate media (RPMI, DMEM, or αMEM) supplemented with 10% FBS under standard culture conditions (37°C, 5% CO₂).
Compound Treatment:
Viability Assessment (MTT Assay):
H3K9me2 Level Assessment (In-Cell Western):
The following diagram illustrates the molecular mechanism of this compound and its effects on epigenetic regulation:
Diagram 1: this compound mechanism of action. This compound specifically inhibits G9a histone methyltransferase, preventing methylation of histone H3 at lysine 9, which leads to reduced H3K9me2 levels and changes in chromatin state.
The following diagram outlines a typical experimental workflow for evaluating this compound effects in cellular systems:
Diagram 2: Experimental workflow for this compound cellular studies. The protocol involves preparing stock solutions, treating cells for 48 hours, and parallel assessment of viability and target engagement.
Proper storage and handling are critical for maintaining the chemical integrity and biological activity of this compound:
The table below summarizes the key quantitative data from the search results, which show that UNC 0631 has low cytotoxicity relative to its primary functional potency [1] [2].
| Cell Line | Functional Potency (IC₅₀ for H3K9me2 Reduction) | Cytotoxicity (IC₅₀ in MTT Assay) | Toxicity/Function Ratio |
|---|---|---|---|
| MDA-MB-231 | 25 nM [1] [2] | 2.8 µM [1] [2] | >100 |
| MCF7 | 18 nM [1] | Information not located in search results | - |
| PC-3 | 26 nM [1] | 3.8 µM [1] | >100 |
| 22RV1 | 24 nM [1] | Information not located in search results | - |
| HCT116 | 51 nM (wt), 72 nM (p53-/-) [1] | 5.8 µM (wt), 6.4 µM (p53-/-) [1] | >100 |
| IMR-90 | 46 nM [1] | 1.8 µM [1] | >39 |
The excellent separation between functional potency and cellular toxicity makes this compound a valuable tool compound for research [1] [3].
The MTT assay protocol measures the metabolic activity of cells as a marker of viability [4] [5]. Here is a generalized workflow and detailed methodology you can adapt.
Cell Seeding and Treatment
MTT Incubation
Solubilization
Absorbance Measurement and Data Analysis
When interpreting MTT data for this compound, keep these points in mind:
UNC0631 is a potent and selective small-molecule inhibitor of the histone methyltransferases EHMT2 (G9a) and EHMT1 (GLP), which are primarily responsible for catalyzing the mono- and dimethylation of histone H3 at lysine 9 (H3K9me2). This epigenetic mark represents a key modification associated with facultative heterochromatin and transcriptional repression across the genome. The chemical inhibition of EHMT2/GLP by UNC0631 provides researchers with a powerful tool to investigate the functional roles of H3K9me2 in various biological processes, including gene regulation, cell differentiation, and cancer development.
The molecular mechanism of UNC0631 involves competitive inhibition at the substrate-binding site of EHMT2/GLP, effectively blocking the transfer of methyl groups from S-adenosylmethionine (SAM) to histone substrates. Unlike earlier generation inhibitors, UNC0631 demonstrates improved cellular potency while maintaining excellent separation between functional activity and cellular toxicity, making it particularly valuable for cell-based studies and in vivo applications. These properties have established UNC0631 as a preferred chemical probe for investigating H3K9me2-mediated epigenetic regulation in diverse experimental models, with Western blot analysis serving as a primary method for validating target engagement and assessing efficacy.
UNC0631 is a synthetically derived quinazoline-based compound specifically optimized for inhibiting EHMT2/GLP methyltransferase activity in cellular systems. Its design addressed the limitations of previous inhibitors in this class, particularly poor cell membrane permeability, through strategic modifications that increased lipophilicity while maintaining high target affinity.
Table 1: Chemical and Biochemical Properties of UNC0631
| Property | Specification | Experimental Context |
|---|---|---|
| Target Proteins | EHMT2 (G9a), EHMT1 (GLP) | Primary enzymatic targets [1] |
| Biochemical IC₅₀ | 0.025 μM (G9a) | SAHH-coupled assay [1] |
| Cellular IC₅₀ | 0.91 μM (H3K9me2 reduction) | MDA-MB-231 cells [1] |
| Toxicity EC₅₀ | 12 μM (MTT assay) | MDA-MB-231 cells [1] |
| Therapeutic Window | ~13-fold (Toxicity/Function) | Ratio of EC₅₀ to IC₅₀ [1] |
| Solubility | DMSO stock solutions | Prepare concentrated stocks (e.g., 10 mM) |
| Storage | -20°C, desiccated | Protect from light and moisture |
The structural configuration of UNC0631 includes key functional groups that contribute to its effectiveness: a 2,4-diamino-6,7-dimethoxyquinazoline core scaffold, a 4-(piperidin-4-yl)amino moiety, and a pyrrolidin-1-ylpropoxy group at the 7-position. This specific arrangement enables high-affinity binding to the EHMT2/GLP substrate-binding pocket while providing optimal physicochemical properties for cellular penetration. Researchers should note that UNC0631 is structurally similar to UNC0638, with both compounds sharing the same quinazoline scaffold but differing in specific substituents that slightly alter their biochemical properties and cellular performance characteristics.
When designing experiments with UNC0631, several critical parameters require optimization to ensure robust and reproducible results:
Treatment Duration: Most cellular systems show significant H3K9me2 reduction within 24-72 hours of continuous treatment, though the exact timeframe may vary by cell type. For comprehensive analysis, include multiple time points (e.g., 24, 48, 72 hours) in initial experiments to establish optimal treatment duration for your specific model system. Extended treatments (up to 96 hours or longer) may be necessary for observing functional phenotypic changes following H3K9me2 reduction [2].
Inhibitor Concentration: While the cellular IC₅₀ for H3K9me2 reduction is approximately 0.91 μM in many systems, optimal concentration may vary based on cell type, permeability, and expression levels of target enzymes. Include a concentration range (e.g., 0.5-5 μM) in preliminary experiments to establish dose-response relationships. For most applications, working concentrations of 1-2 μM provide effective H3K9me2 reduction with minimal toxicity when treatment duration does not exceed 96 hours [1].
Cell Line Considerations: Different cell lines demonstrate variable responses to UNC0631 treatment due to differences in EHMT2/GLP expression, metabolic activity, and proliferation rates. The inhibitor has been successfully employed in diverse cellular models including cancer cell lines (e.g., MDA-MB-231, MCF7, K562, HeLa), primary fibroblasts, and stem cells [1] [3] [2]. Always validate performance in your specific experimental system through pilot studies.
Proper experimental controls are crucial for validating results and ensuring specific on-target effects:
Figure 1: Experimental Design Workflow for UNC0631 Studies - This diagram outlines the key considerations when planning experiments with UNC0631, including treatment parameters, essential controls, and validation methods.
Materials:
Procedure:
Materials:
Procedure:
Treatment with UNC0631 should result in a significant reduction in H3K9me2 levels compared to vehicle-treated controls, typically observed as decreased band intensity on Western blots. The extent of reduction varies by cell type and treatment conditions but generally ranges from 50% to 80% decrease in H3K9me2 signal intensity when normalized to total histone H3 or other loading controls. This reduction should be dose-dependent, with higher concentrations of UNC0631 producing more substantial decreases in H3K9me2 levels up to a saturation point typically around 2-5 μM.
Table 2: Expected Experimental Outcomes with UNC0631 Treatment
| Parameter | Expected Result | Validation Method | Interpretation |
|---|---|---|---|
| H3K9me2 Levels | 50-80% reduction | Western blot band intensity | Successful target engagement |
| Histone H3 Total | No change | Western blot with pan-H3 antibody | Normalization control |
| Cell Viability | >80% at 1-2 μM | MTT assay | Minimal toxicity at working concentrations |
| H3K9me3 Levels | Minimal change | Western blot | Specificity of inhibition [2] |
| Other Histone Marks | No consistent pattern | Multiple Western blots | Target specificity |
The specificity of UNC0631 is demonstrated by its minimal effects on other histone modifications, particularly H3K9me3, which is primarily mediated by SUV39H1/2 methyltransferases rather than EHMT2/GLP. This specificity is a key advantage over less selective epigenetic inhibitors and should be verified in comprehensive experiments where possible. Additionally, the reduction in H3K9me2 should be reversible upon inhibitor withdrawal, though recovery kinetics may vary substantially between cell types.
Accurate quantification of Western blot results requires appropriate normalization to account for potential variations in protein loading and transfer efficiency. The most reliable approach involves:
The calculation for normalized H3K9me2 levels is: Normalized H3K9me2 = (H3K9me2 band intensity) / (Total H3 band intensity)
Several technical challenges may arise when working with UNC0631 and H3K9me2 detection:
While Western blot provides quantitative assessment of global H3K9me2 levels, complementary techniques offer additional validation:
Figure 2: Mechanism of Action and Downstream Effects of UNC0631 - This diagram illustrates the molecular pathway through which UNC0631 inhibits EHMT2/GLP, leading to H3K9me2 reduction and subsequent downstream biological effects, including validated pathways in cancer models.
The use of UNC0631 for H3K9me2 manipulation has enabled significant advances across multiple research domains:
Cancer Epigenetics: Studies have demonstrated that EHMT2 inhibition can suppress tumor growth in specific contexts, such as GNAQ/11-mutant uveal melanoma, where combined inhibition of EHMT2 and MEK/ERK signaling showed synergistic effects [5]. Additionally, the EHMT2/NFYA-ALDH2 signaling axis has been implicated in paclitaxel resistance in lung cancer, suggesting potential therapeutic applications [6].
Nuclear Reprogramming: Inhibition of H3K9me2 writers has been shown to disturb epigenetic marks during nuclear reprogramming, potentially enhancing efficiency of somatic cell reprogramming, though effects on developmental rates may be context-dependent [2].
Chromatin Organization: Research has revealed that G9a/GLP sensitivity demarcates two types of genomic compartments, with inhibition affecting chromatin-nuclear lamina interactions and higher-order genome organization [7].
Stem Cell Biology: UNC0631 and related compounds have been used to investigate the role of H3K9me2 in maintaining stem cell pluripotency and facilitating lineage commitment decisions.
These diverse applications highlight the utility of UNC0631 as a research tool for investigating the functional consequences of H3K9me2 modulation across biological systems, while also suggesting potential therapeutic strategies targeting this epigenetic pathway in disease contexts, particularly in combination with other targeted agents.
The table below summarizes the key quantitative data for UNC 0631 across different cell lines, demonstrating its potent cellular activity.
| Cell Line | G9a Inhibition IC50 (nM) | Reduction of H3K9me2 IC50 (nM) | Cytotoxicity (Cell Viability) EC50 (μM) |
|---|---|---|---|
| MDA-MB-231 | 4 [1] | 25 [2] [1] | 2.8 [2] [1] |
| MCF7 | 4 [1] | 18 [2] [1] | Information missing |
| PC3 | 4 [1] | 26 [2] [1] | 3.8 [2] |
| HCT-116 | 4 [1] | 51 [2] [1] | 5.8 [2] |
| IMR-90 | 4 [1] | 46 [2] [1] | 1.8 [2] |
The MDA-MB-231 cell line is a well-established model for triple-negative breast cancer, characterized by its highly aggressive, invasive nature and lack of estrogen receptor (ER), progesterone receptor (PR), and HER2 amplification [3] [4] [5].
The following diagram illustrates the mechanism of this compound and a typical workflow for its application in MDA-MB-231 cells.
UNC 0631 is a potent and selective inhibitor of the histone methyltransferase G9a (EHMT2) [1] [2]. It was developed to function as a high-quality chemical probe, enabling researchers to investigate the biological roles of G9a and its role in depositing the repressive H3K9me2 chromatin mark [1]. A key feature of this compound is its excellent separation of functional potency (reducing H3K9me2 levels in cells) from general cell toxicity, making it a valuable tool for cellular experiments [1] [2].
The SAHH (S-adenosyl-L-homocysteine hydrolase)-coupled assay is a fluorescence-based method widely used to measure the activity of methyltransferases like G9a in a biochemical setting [1] [3] [4]. This assay is particularly valuable for high-throughput screening of inhibitors because it is universal for any SAM-dependent methyltransferase, detecting the common by-product SAH rather than a specific methylated substrate [3].
The core biochemical principle is illustrated in the diagram below:
This protocol is adapted from the original research that characterized this compound and is used for determining the half-maximal inhibitory concentration (IC₅₀) of compounds [5] [1] [6].
This compound has been rigorously characterized both in biochemical assays and cellular models. The following tables summarize its key activity and selectivity data.
Table 1: In Vitro and Cellular Potency of this compound [5] [2] [7]
| Assay Type | Target / Process | Cell Line (if applicable) | Potency (IC₅₀ / EC₅₀) |
|---|---|---|---|
| Biochemical Assay | G9a Enzyme Inhibition | Not Applicable | 4 nM |
| Cellular Assay | Reduction of H3K9me2 | MDA-MB-231 | 25 nM |
| Reduction of H3K9me2 | MCF7 | 18 nM | |
| Reduction of H3K9me2 | PC3 | 26 nM | |
| Reduction of H3K9me2 | 22RV1 | 24 nM | |
| Reduction of H3K9me2 | HCT116 | 51 nM | |
| Reduction of H3K9me2 | IMR90 | 46 nM | |
| Cellular Toxicity | Cell Viability (MTT Assay) | MDA-MB-231 | 2.8 µM |
| Cell Viability (MTT Assay) | MCF7 | >10 µM |
Table 2: Selectivity Profile of this compound in Biochemical Assays [5] [6]
| Enzyme | IC₅₀ |
|---|---|
| G9a | 4 nM |
| GLP | ~100 nM (est. based on assay conc.) |
| SETD7 | >16,000 nM (>16 µM) |
| SETD8 | >16,000 nM (>16 µM) |
| PRMT3 | >16,000 nM (>16 µM) |
| SUV39H2 | >16,000 nM (>16 µM) |
This compound is used as a tool compound to probe the biological function of G9a. A typical research workflow involves confirming on-target engagement in cells, followed by investigating functional phenotypic outcomes.
Recent studies continue to leverage this compound to explore new therapeutic avenues. For instance, a 2025 screen for adenoid cystic carcinoma treatments identified this compound as a highly effective agent, inducing 82.5% cell death in non-cancer stem cell populations, highlighting its potential in cancer research [8].
This compound is a potent, selective small-molecule inhibitor of the histone methyltransferase G9a (also known as EHMT2 or KMT1C). It competes with the methyl donor S-adenosylmethionine (SAM) to inhibit G9a activity, reducing dimethylation of histone H3 at lysine 9 (H3K9me2). This epigenetic modification leads to the reactivation of genes silenced by G9a-mediated methylation, demonstrating its value as a chemical tool for probing chromatin biology and cancer research [1].
The effective concentration of this compound varies depending on the experimental context, including the specific assay, cell line, and treatment duration.
The table below summarizes the key quantitative data for this compound's activity in various experimental settings [2].
Table 1: In Vitro Efficacy and Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay Type | IC50/EC50 Value | Description |
|---|---|---|---|
| Recombinant G9a Enzyme | SAHH-coupled assay | 4 nM [2] [3] | Inhibition of methyltransferase activity. |
| Recombinant G9a Enzyme | Radioactive assay | ~15 nM [1] | Inhibition of methyltransferase activity. |
| Recombinant GLP Enzyme | Radioactive assay | ~19 nM [1] | Inhibition of methyltransferase activity. |
| MDA-MB-231 | Cellular ICW (H3K9me2) | 25 nM [2] | Reduction of H3K9me2 levels. |
| MCF7 | Cellular ICW (H3K9me2) | 18 nM [2] | Reduction of H3K9me2 levels. |
| PC3 | Cellular ICW (H3K9me2) | 26 nM [2] | Reduction of H3K9me2 levels. |
| 22RV1 | Cellular ICW (H3K9me2) | 24 nM [2] | Reduction of H3K9me2 levels. |
| HCT116 wt | Cellular ICW (H3K9me2) | 51 nM [2] | Reduction of H3K9me2 levels. |
| HCT116 p53-/- | Cellular ICW (H3K9me2) | 72 nM [2] | Reduction of H3K9me2 levels. |
| IMR90 | Cellular ICW (H3K9me2) | 46 nM [2] | Reduction of H3K9me2 levels. |
| HeLa | Western Blot (H3K9me2) | ~100 nM [1] | Reduction of H3K9me2 levels. |
| MDA-MB-231 | MTT (Cytotoxicity) | 2.8 μM [2] | Cell viability assay. |
| MCF7 | MTT (Cytotoxicity) | >10 μM [2] | Cell viability assay. |
| PC3 | MTT (Cytotoxicity) | 3.8 μM [2] | Cell viability assay. |
| HCT116 wt | MTT (Cytotoxicity) | 5.8 μM [2] | Cell viability assay. |
| IMR90 | MTT (Cytotoxicity) | 1.8 μM [2] | Cell viability assay. |
| HeLa | MTT (Proliferation) | ~1.2 μM [1] | 72-hour treatment. |
| A549 | MTT (Proliferation) | ~1.8 μM [1] | 72-hour treatment. |
Table 2: Physicochemical and Solution Preparation Data for this compound
| Property | Value / Description |
|---|---|
| Molecular Formula | C~37~H~61~N~7~O~2~ [2] [1] |
| Molecular Weight | 635.93 g/mol [2] [1] |
| CAS Number | 1320288-19-4 [2] [3] [1] |
| Solubility in DMSO | ≥ 16.67 mg/mL (26.21 mM) [2]; 100 mg/mL (157.25 mM) with heating recommended [3]. |
| Solubility in Ethanol | ≥ 12.66 mg/mL with ultrasonic [4]; 5 mg/mL (7.86 mM) with heating recommended [3]. |
| Solubility in Water | Insoluble or slightly soluble [4] [3]. |
| Storage (Powder) | -20°C, desiccated [2] [4] [3]. |
| Storage (Solution) | -80°C for long-term storage; -20°C for short-term. Avoid repeated freeze-thaw cycles. [2] [3]. |
This protocol is adapted for measuring the reduction of H3K9me2 in adherent cancer cell lines, typical of the data reported in Table 1 [2] [1].
Workflow Diagram 1: Cell Treatment and Analysis
This protocol describes a radioactive assay for measuring the direct inhibition of recombinant G9a enzyme activity by this compound [1].
Workflow Diagram 2: G9a Enzyme Activity Assay
This compound functions as a potent and selective competitive inhibitor of the histone methyltransferase G9a. Its primary mechanism involves binding to the S-adenosylmethionine (SAM) cofactor binding pocket on the G9a enzyme, thereby preventing the transfer of methyl groups to its substrate. This inhibition leads to a marked reduction in dimethylation of histone H3 at lysine 9 (H3K9me2), a repressive epigenetic mark. The decrease in H3K9me2 levels facilitates a more open chromatin state, resulting in the reactivation of genes that were previously silenced by G9a-mediated methylation, such as tumor suppressor genes (e.g., p16INK4a and E-cadherin) [1]. This epigenetic reprogramming underlies the observed antiproliferative and mild apoptotic effects of this compound in various cancer cell lines.
G9a (EHMT2) is a crucial epigenetic regulator that mediates transcriptional repression primarily through histone H3 lysine 9 methylation (H3K9me1/me2). This enzyme has emerged as a significant therapeutic target in multiple cancer types, including non-small cell lung cancer (NSCLC), pancreatic ductal adenocarcinoma (PDAC), and T-cell acute lymphoblastic leukemia (T-ALL), where its overexpression is associated with poor prognosis and therapeutic resistance [1] [2] [3]. G9a maintains a complex role in gene regulation, functioning canonically as a transcriptional corepressor but also demonstrating coactivator capabilities for specific gene subsets in certain contexts, such as with hormone-activated glucocorticoid receptor target genes [4]. This functional duality underscores the importance of precise experimental approaches when investigating G9a-mediated epigenetic regulation.
UNC0631 and its optimized derivatives (UNC0638, UNC0642) represent a class of potent, selective small-molecule inhibitors that specifically target G9a's methyltransferase activity. These inhibitors have become invaluable research tools for probing G9a function across various biological contexts. UNC0638 demonstrates high selectivity for G9a and its closely related homolog GLP (EHMT1), with minimal off-target effects on other methyltransferases, making it ideal for mechanistic studies [5]. When planning experiments with UNC0631, researchers should note that later-generation compounds in this series (particularly UNC0642) offer improved in vivo potency and pharmacokinetic properties while maintaining similar mechanisms of action and selectivity profiles [5].
Cell line selection: Choose models relevant to your research context. For cancer studies, NSCLC lines (A549, H1299, H1975), PDAC lines (PANC-1, MIA PaCa-2), and T-ALL models (DND41, PF382, SUPT1) have well-documented G9a dependency [1] [3] [5]. Include appropriate normal cell controls where possible to assess cancer-specific effects.
Treatment conditions: Based on published studies, effective UNC0638 concentrations typically range from 1-10 μM for in vitro experiments, with treatment duration from 24 to 72 hours [5] [1]. For UNC0631, perform dose-response experiments to establish optimal conditions for your specific model system. Include DMSO vehicle controls at equivalent concentrations.
Validation of inhibition: Always confirm H3K9me2 reduction via Western blot as a primary indicator of successful target engagement. Reductions of 50-80% in H3K9me2 levels are typically observed with effective inhibition [5].
Time-course considerations: For gene expression studies, include multiple time points (24h, 48h, 72h) to capture both primary and secondary transcriptional responses to G9a inhibition.
The experimental workflow for analyzing G9a target genes encompasses cell treatment, RNA isolation, cDNA synthesis, and quantitative PCR, followed by data analysis as illustrated below:
Materials:
Procedure:
Technical notes: Include a dose-response pilot experiment (0.1, 0.5, 1, 5, 10μM) to establish optimal concentration for your specific cell line. Monitor cell morphology and viability throughout treatment period.
Materials:
Procedure:
Technical notes: Always include genomic DNA elimination step either during extraction or through DNase treatment to prevent genomic DNA contamination in qPCR results.
Materials:
Procedure:
cDNA synthesis:
qPCR setup:
qPCR program:
Technical notes: Include no-template controls (NTC) and no-reverse-transcriptase controls to detect contamination and genomic DNA amplification. Use validated, efficient primers (85-110% efficiency) with minimal primer-dimer formation.
Table 1: Expected Expression Changes of Key G9a Target Genes Following UNC0631 Treatment
| Gene Category | Gene Symbol | Expected Fold Change | Biological Context | Functional Significance |
|---|---|---|---|---|
| Tumor Suppressors | APC2 | ↑ 2-5 fold | NSCLC [1] | Wnt pathway regulation |
| Heterochromatin Factors | HP1α | ↓ 2-4 fold | NSCLC [1] | Growth suppression |
| Stemness Markers | CD133 | ↓ 2-3 fold | Pancreatic Cancer [3] | Reduced stem-like properties |
| Stemness Markers | Nestin | ↓ 2-3 fold | Pancreatic Cancer [3] | Reduced stem-like properties |
| Stemness Markers | Lgr5 | ↓ 2-3 fold | Pancreatic Cancer [3] | Reduced stem-like properties |
| Metabolic Regulators | SESN2 | ↓ 2-4 fold | T-ALL [5] | Impaired stress response |
| Inflammatory Mediators | IL-8 | ↓ 3-5 fold | Pancreatic Cancer [3] | Reduced chemoresistance |
Analysis workflow:
Troubleshooting tips:
The use of UNC0631 in studying G9a function has yielded significant insights across multiple cancer types:
In pancreatic cancer models, G9a inhibition with UNC0631 overcomes gemcitabine resistance by reducing the expression of stemness markers (CD133, Nestin, Lgr5) and suppressing IL-8-mediated signaling pathways. This approach sensitizes resistant cells to conventional chemotherapy and reduces tumor growth and metastasis in orthotopic models [3]. The mechanistic insights gained from these qPCR-based gene expression analyses have revealed G9a as a critical mediator of the stem-like phenotype in treatment-resistant cells.
In non-small cell lung cancer, UNC0631 treatment restores expression of epigenetically silenced tumor suppressors like APC2 while downregulating oncogenic factors such as HP1α. This leads to suppression of the Wnt signaling pathway and impaired tumor growth, providing a strong rationale for targeting G9a in NSCLC therapeutics [1]. qPCR analysis following UNC0631 treatment serves as a valuable tool for identifying patients most likely to respond to G9a-targeted therapies.
In hematological malignancies, particularly T-ALL, G9a inhibition disrupts metabolic dependencies by modulating sestrin2 (SESN2) expression and impairing glycolytic pathways essential for leukemic cell survival [5]. The transcriptional profiling following UNC0631 treatment reveals connections between epigenetic regulation and metabolic reprogramming in cancer cells.
Beyond direct anticancer applications, UNC0631 serves as a powerful tool for deciphering fundamental mechanisms of G9a function:
Studies of the glucocorticoid receptor (GR) pathway have revealed G9a's role as a molecular scaffold that enhances coactivator recruitment (CARM1, p300) to specific GR target genes, independent of its methyltransferase activity in some contexts [4]. This bifunctional nature—both coactivator and corepressor—highlights the context-dependent functions of G9a that can be elucidated through careful qPCR analysis of target genes following UNC0631 treatment.
In neuronal systems, G9a has been shown to maintain neuronal subtype identity through repression of alternative lineage genes in striatal neurons [6]. While these studies often employ genetic approaches rather than pharmacological inhibition, they provide important insights into the diverse biological processes regulated by G9a that can be further investigated using UNC0631.
For large-scale qPCR data analysis, several computational tools are available:
Auto-qPCR is an open-source Python-based web application that automates processing of qPCR results, including data exclusion, normalization, and statistical analysis [7]. This tool supports multiple quantification methods (absolute quantification, relative quantification with/without reference sample) and provides visualization capabilities, enhancing reproducibility in qPCR data analysis.
Commercial qPCR analysis software from instrument manufacturers (QuantStudio, Bio-Rad CFX, etc.) provides built-in analysis capabilities, though with varying levels of transparency in data processing algorithms.
These application notes provide a comprehensive framework for investigating G9a target genes using UNC0631 and qPCR analysis. The protocols outlined enable researchers to reliably assess the transcriptional consequences of G9a inhibition across various biological contexts. The expected results tables and case studies offer benchmarks for data interpretation and highlight the therapeutic potential of G9a targeting in cancer and other diseases. As research in epigenetic therapies advances, UNC0631 remains a valuable tool for deciphering G9a biology and validating its function in disease-specific contexts.
UNC 0631 is a potent and selective small-molecule inhibitor of the histone methyltransferases G9a (EHMT2) and its closely related partner GLP (EHMT1) [1] [2] [3]. Its primary mechanism of action is the competitive inhibition of these enzymes, leading to a marked reduction in the dimethylation of histone H3 at lysine 9 (H3K9me2), a repressive epigenetic mark associated with silenced genes, including tumor suppressors [2] [4].
The quantitative biological activity profile of this compound is summarized in the table below.
| Parameter | Value | Details |
|---|---|---|
| Biochemical IC₅₀ (G9a) | 4 nM | SAHH-coupled assay [1] [2] [3]. |
| Cellular IC₅₀ (H3K9me2) | ~25 nM | In-Cell Western (ICW) in MDA-MB-231 cells (48h treatment) [1] [2]. |
| Cytotoxicity (EC₅₀) | ~2.8 µM | MTT assay in MDA-MB-231 cells (48h treatment) [1] [2]. |
| Solubility (DMSO) | ~16-18 mg/mL | ~25-28 mM; may require gentle warming and/or sonication [1] [2]. |
| Recommended Storage | -20°C | Powder form; solutions should be used freshly prepared [2] [3]. |
While a full, standalone protocol was not available, the following workflow and methods can be pieced together from the cited literature for using this compound in a research setting.
This protocol is adapted from methods described in supplier data and research articles [1] [2] [3].
The search results reference an SAHH (S-adenosylhomocysteine hydrolase)-coupled assay as a method to determine the biochemical IC₅₀ [3]. The general principle is outlined below.
This compound has been utilized as a chemical probe to investigate the biological roles of G9a. The table below summarizes key findings from recent studies.
| Research Context | Key Finding | Citation |
|---|---|---|
| Adenoid Cystic Carcinoma (ACC) | Identified as a hit from a high-throughput screen. Induced 82.5% cell death (p<0.0001) in 2D monolayer cultures of UM-HACC-2A cells at 10 µM. | [5] |
| Cholangiocarcinoma (CCA) | G9a inhibition (via siRNA or pharmacological inhibitors like UNC0631) suppressed CCA cell growth in vitro and in vivo, and was linked to the reactivation of the Hippo pathway kinase LATS2. | [4] |
| General Epigenetics Research | Serves as a standard tool compound for probing G9a/GLP function due to its high cellular potency and favorable separation between functional potency (nM) and cellular toxicity (µM). | [1] [2] [3] |
Apoptosis detection represents a cornerstone in cellular biology and drug development, providing critical insights into compound mechanisms and potential therapeutic efficacy. The Annexin V staining protocol has emerged as a gold standard for identifying early apoptotic cells by exploiting a fundamental biological event: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during apoptosis initiation. This externalized PS creates a specific binding site for Annexin V, a 35-36 kDa calcium-dependent phospholipid-binding protein, allowing researchers to detect apoptosis before morphological changes become apparent and before loss of membrane integrity occurs. When combined with a viability dye such as propidium iodide (PI), this assay can discriminate between viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations, providing a comprehensive view of cell death dynamics [1].
This compound is a potent and selective inhibitor of histone methyltransferases G9a and GLP, which play crucial roles in epigenetic regulation through their control of histone H3 lysine 9 methylation levels. By modulating this epigenetic pathway, this compound induces changes in gene expression patterns that can trigger apoptosis across various cancer cell models. The evaluation of this compound's apoptotic effects requires robust, quantitative methods capable of capturing the temporal progression of cell death, making the Annexin V/PI assay an ideal approach for characterizing its biological activity [2]. When selecting apoptosis detection methods, researchers should consider the advantages and limitations of available approaches, as summarized in Table 1.
Table 1: Comparison of Apoptosis Detection Methods
| Method | Detection Principle | Stage Detected | Advantages | Limitations |
|---|---|---|---|---|
| Annexin V/PI Staining | PS externalization & membrane integrity | Early & late apoptosis | Live cell analysis, simple protocol, quantitative | Cannot distinguish apoptosis from other PS-exposing death forms [1] |
| Caspase Activity Assays | Caspase-3/7 cleavage activity | Mid-apoptosis | High sensitivity, HTS-compatible | Requires cell lysis (some formats), measures enzymatic activity not commitment to death [3] |
| TUNEL Assay | DNA fragmentation | Late apoptosis | Specific for DNA breaks | Multi-step procedure, not HTS-compatible [3] |
| Morphological Analysis | Cellular & nuclear changes | All stages | No special reagents needed | Subjective, low-throughput [2] |
| Mitochondrial Potential Probes | ΔΨm disruption | Early apoptosis | Can predict apoptosis before PS exposure | Affected by metabolic changes unrelated to apoptosis [2] |
Cell line selection should reflect the biological context of this compound's mechanism, with consideration for epithelial-mesenchymal transition status, origin tissue, and relevance to the specific cancer type under investigation. Both adherent and suspension cells are compatible with this protocol, though processing methods differ slightly. For this compound treatment, prepare a dose-response curve (typically 1 nM to 10 µM) and include appropriate vehicle controls (DMSO concentration should be consistent across all samples, preferably ≤0.1%). The optimal treatment duration varies by cell type but generally falls between 24-72 hours to capture the temporal progression of apoptosis [4]. Include a positive control (e.g., 1-10 µM camptothecin or 1 µM staurosporine for 4-6 hours) to validate assay performance [5].
The core reagents required include fluorochrome-conjugated Annexin V (FITC, PE, APC, or other conjugates compatible with your flow cytometer lasers), propidium iodide (or alternative viability dyes such as 7-AAD or SYTOX AADvanced), and Annexin V binding buffer (10 mM HEPES/NaOH pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂). Critical considerations for reagent preparation include:
Flow cytometer calibration is essential for reproducible results. The instrument should be equipped with a 488-nm laser for FITC and PI detection, though modern multicolor configurations with violet (405-nm) and red (633-nm) lasers enable more sophisticated multiparameter panels. Proper compensation controls are mandatory when using multiple fluorochromes: unstained cells, Annexin V only, PI only, and double-stained cells [6] [5].
Figure 1: Experimental workflow for Annexin V/PI apoptosis detection in this compound-treated cells. The process begins with cell treatment and progresses through harvesting, staining, and analysis phases. Critical steps requiring specific attention are highlighted in the staining protocol section.
Cell harvesting: For adherent cells, collect both supernatant (containing detached apoptotic cells) and trypsinized adherent cells, then combine these fractions for analysis. Use gentle trypsinization (0.25% trypsin-EDTA for ≤5 minutes) to minimize artificial phosphatidylserine exposure. For suspension cells, collect directly by centrifugation [8].
Washing and counting: Wash cells twice with ice-cold PBS (centrifuge at 400-600 × g for 5 minutes at room temperature). Resuspend the final pellet and perform cell counting using a hemocytometer or automated cell counter. Adjust cell concentration to 1-5 × 10⁶ cells/mL in 1X Annexin V binding buffer [6].
Annexin V staining: Transfer 100 µL of cell suspension (1-5 × 10⁵ cells) to flow cytometry tubes. Add 5 µL of fluorochrome-conjugated Annexin V, mix gently by swirling, and incubate for 15 minutes at room temperature protected from light. This incubation period allows calcium-dependent binding of Annexin V to externalized phosphatidylserine [1] [6].
Viability dye staining: Without washing, add 5 µL of propidium iodide staining solution (or alternative viability dye) directly to the cell suspension. Alternatively, 7-AAD can be substituted for PI with similar gating strategies. Incubate for an additional 5-15 minutes on ice protected from light. Do not wash after PI addition as this may disturb the equilibrium and remove the dye from non-viable cells [6] [7].
Buffer addition and analysis: Add 400 µL of 1X Annexin V binding buffer to each tube, mix gently, and keep samples on ice protected from light. Analyze by flow cytometry within 1 hour of staining completion, as prolonged storage affects cell viability and staining integrity [7].
Including appropriate controls is essential for accurate data interpretation and gating strategy implementation. The required controls include:
For primary cells or difficult samples, consider implementing a modified protocol incorporating RNase A treatment (10 µg/mL for 15 minutes after staining) to eliminate false-positive PI staining caused by cytoplasmic RNA, which can account for up to 40% of false positive events in conventional protocols [9]. Additionally, when working with sensitive primary cells, minimize mechanical stress during processing as centrifugation and vortexing can accelerate apoptosis or cause membrane damage [5].
Table 2: Troubleshooting Common Issues in Annexin V/PI Staining
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| High background in unstained cells | Cellular autofluorescence, debris | Adjust PMT voltages, gate out debris | Use fresh cells, minimize processing time |
| Weak Annexin V signal | Inadequate apoptosis induction, expired reagents | Include positive control, check reagent dates | Titrate Annexin V, verify calcium in buffer |
| Excessive PI staining | Over-induction of necrosis, RNA binding | Titrate this compound concentration, add RNase step | Optimize treatment duration, use RNase A [9] |
| Low cell yield after treatment | Extensive cell death, harsh processing | Collect supernatant, gentle trypsinization | Combine floating & adherent cells [8] |
| Poor separation of populations | Inadequate compensation, instrument misalignment | Check single-stain controls, recalibrate cytometer | Fresh compensation for each experiment |
| Inconsistent results between replicates | Uneven drug distribution, cell clumping | Ensure homogeneous cell suspension, mix reagents well | Use single-cell suspension, vortex gently |
Flow cytometry analysis begins with establishing a hierarchical gating strategy to ensure accurate population identification. First, gate on the forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris and select the main cell population. Within this population, apply doublet discrimination using FSC-H vs. FSC-A to exclude cell aggregates that could lead to misinterpretation. Subsequently, create a dual-parameter dot plot with Annexin V on the x-axis and PI on the y-axis, divided into four quadrants [1] [7]:
The apoptotic index is calculated as the sum of early and late apoptotic populations (Q2 + Q3). For this compound dose-response studies, plot this apoptotic index against compound concentration to determine EC₅₀ values and maximal efficacy. Time-course experiments should analyze apoptosis at multiple time points (e.g., 24, 48, 72 hours) to capture the kinetics of cell death induction [4].
Several critical factors must be considered when interpreting Annexin V/PI data:
Statistical analysis should include at least three biological replicates with multiple technical replicates per condition. Data are typically presented as mean ± standard deviation, with significance testing (e.g., Student's t-test or ANOVA with post-hoc tests) comparing this compound-treated samples to vehicle controls.
The basic Annexin V/PI assay can be enhanced through multiparameter flow cytometry incorporating additional apoptosis markers, providing deeper mechanistic insights into this compound's action. Key complementary approaches include:
When designing multicolor panels, ensure fluorochrome compatibility and minimize spectral overlap through careful panel design. For instance, a four-color panel could include FITC-Annexin V, PE-conjugated active caspase-3 antibody, 7-AAD for viability, and Pacific Blue for a phenotypic marker (e.g., CD45 for hematopoietic cells) [6].
For high-throughput screening applications evaluating multiple compounds or this compound analogs, the Annexin V assay can be adapted to 96-well or 384-well plate formats. Key modifications include:
These HTS adaptations significantly increase throughput while maintaining the biological relevance of single-cell analysis, making them ideal for drug discovery campaigns focused on epigenetic regulators like this compound.
The Annexin V/propidium iodide apoptosis detection assay provides a robust, quantitative method for evaluating this compound-induced cell death. Through careful experimental execution, appropriate controls, and multidimensional data analysis, researchers can obtain reliable insights into the apoptotic effects of this epigenetic modulator. The protocol's adaptability to multiparameter flow cytometry and high-throughput formats further enhances its utility in both basic research and drug discovery contexts. When properly implemented, this approach serves as a powerful tool for characterizing the functional consequences of G9a/GLP inhibition and profiling the potency of this compound across diverse cellular models.
UNC0631 was developed to achieve high in vitro potency against G9a/GLP alongside improved cellular permeability and low cellular toxicity, creating a significant separation between its functional potency and cytotoxic effects [1]. Its primary mechanism of action is competitive inhibition of the S-adenosylmethionine (SAM) binding pocket in G9a and GLP, preventing the transfer of methyl groups to H3K9 and leading to a reduction in the repressive H3K9me2 mark [2]. This action can reactivate genes silenced by G9a-mediated methylation, such as the tumor suppressor p16INK4a [2].
The table below summarizes essential quantitative data for UNC0631, which should be used to determine appropriate experimental concentrations.
| Parameter | Value | Experimental Context / Cell Line |
|---|---|---|
| G9a Enzyme IC₅₀ | 4 nM [3], 15 nM [2] | Recombinant G9a enzyme (SAHH-coupled assay [3]; radioactive assay [2]) |
| GLP Enzyme IC₅₀ | 19 nM [2] | Recombinant GLP enzyme (radioactive assay) [2] |
| Cellular H3K9me2 Reduction (IC₅₀) | ~100 nM [2] | HeLa cells, Western Blot (24h treatment) [2] |
| Cellular H3K9me2 Reduction (ICW IC₅₀) | 25 nM [3], 18-72 nM [3] | MDA-MB-231 cells [3]; various other lines (MCF7, PC3, etc.) [3] |
| Antiproliferative Activity (IC₅₀) | ~1.2 - 1.8 μM [2] | Cancer cell lines (HeLa, MCF-7, A549; 72h MTT assay) [2] |
| Cytotoxicity (EC₅₀) | >10 μM [1], >2 μM [2] | MDA-MB-231 cells (MTT assay) [1]; Normal HFF cells (viability >85% at 2μM) [2] |
| Solubility | 16.67 mg/mL (26.21 mM) [3] | In DMSO [3] |
| Selectivity | >10 μM [2] | No significant inhibition of EZH2, SUV39H1, DOT1L at up to 10μM [2] |
This protocol is used to detect the reduction of global H3K9me2 levels in cells treated with UNC0631 [2].
This protocol measures the anti-proliferative effects and potential cytotoxicity of UNC0631 [2].
This protocol assesses the functional consequence of G9a inhibition by measuring the reactivation of genes it represses [2].
The following diagram illustrates the mechanism by which UNC0631 reduces H3K9me2 and leads to downstream cellular effects.
The following table consolidates solubility data and recommended stock solution preparation methods for UNC0631 from supplier documentation.
| Solvent | Solubility | Recommended Stock Concentration | Key Preparation Notes |
|---|---|---|---|
| DMSO | 16.67 - 100 mg/mL [1] [2] [3] | 10 - 100 mM (e.g., 16.67 mg/mL for ~26 mM) [1] [3] | Hygroscopic; use newly opened DMSO [2]. Heating and sonication are recommended [3]. |
| Ethanol | 5 - 100 mg/mL [2] [3] | 5 - 100 mg/mL [2] [3] | Heating is recommended to achieve dissolution [3]. |
| DMF | 150 mg/mL [2] | 150 mg/mL [2] | Requires ultrasonic treatment for dissolution [2]. |
| Water | < 1 mg/mL (insoluble or slightly soluble) [3] | Not applicable for stock | Not recommended for preparing stock solutions. |
Here are answers to frequently asked questions regarding UNC0631 solubility and handling.
Problem: The compound won't fully dissolve in DMSO.
Problem: I need to create a working solution in an aqueous buffer for a cell-based assay.
Problem: I see precipitation after diluting the DMSO stock into an aqueous solution.
Problem: The solution appears cloudy after preparation.
For a visual guide, the diagram below outlines the key decision points and steps for successfully preparing a UNC0631 solution for your experiments.
The table below summarizes the key handling information for UNC0631 gathered from supplier data and research literature.
| Aspect | Recommended Condition | Notes & Context |
|---|---|---|
| Solid Form Storage | -20°C [1] [2] [3] | Powder should be stored frozen; suppliers indicate a stable shelf life of 2-3 years under these conditions [1] [2]. |
| Solution Storage | -80°C (for long-term, several months to 1 year) -20°C (for short-term, ~1 year) [1] [3] | Solutions in DMSO are hygroscopic; use freshly opened, dry DMSO and aliquot to avoid repeated freeze-thaw cycles [4] [1]. | | Solubility in DMSO | ~100 - 157.25 mg/mL [4] [1] [3] | Slight variations exist between suppliers. Gentle warming or sonication may be needed to fully dissolve [1] [2]. | | Solubility in Ethanol | ~5 - 100 mg/mL [1] [3] | Significant variation between sources; ultrasonic treatment can aid dissolution [4] [1]. | | Aqueous Solubility | Insoluble or slightly soluble [1] [3] | Requires formulation with solubilizing agents for in vivo studies [4] [1]. |
For your experimental planning, here are key methodologies and stability factors from the research literature.
This protocol is used to measure the reduction of H3K9me2 levels in cells, confirming UNC0631's functional potency [4] [1] [3]. The experimental workflow can be visualized as follows:
Key Steps and Parameters [4] [1] [3]:
This biochemical assay determines the direct inhibition of the G9a enzyme, providing an IC50 of 4 nM for UNC0631 [4] [1] [3]. The process can be understood through this logical relationship:
Key Steps and Parameters [4] [1] [3]:
Moisture is the primary concern. DMSO is hygroscopic and will absorb water from the atmosphere over time, which can compromise the stability and solubility of UNC0631. Always use fresh, anhydrous DMSO, aliquot the stock solution into small, single-use vials, and ensure the lids are tightly sealed [4] [1].
While the solid is most stable at -20°C, a single, short exposure to room temperature likely will not cause significant degradation. For critical quantitative experiments, it is best to use a fresh vial. For less critical work, you can proceed but should monitor the results for any unexpected loss of potency. Always note the exposure in your records.
Multiple freeze-thaw cycles can accelerate degradation and are not recommended. It is advisable to discard this solution and prepare a new aliquot from the master stock. To avoid this, always aliquot your stock solutions upon arrival [1].
The most direct way is to perform a dose-response experiment in a cellular model and determine the IC50 for reducing H3K9me2 levels via the In-Cell Western assay. Compare the result to the published value (e.g., IC50 of 25 nM in MDA-MB-231 cells). A significant right-shift in the curve would indicate a loss of potency [1] [2].
The following table summarizes the key quantitative data available for this compound across various cell lines. This data can help you select appropriate cell lines and dosage ranges for your experiments.
| Cell Line | Cell Type | G9a Inhibition (IC50 - H3K9me2 reduction) | Cytotoxicity (EC50 - Cell Viability) |
|---|---|---|---|
| MDA-MB-231 | Human Breast Cancer | 0.025 μM [1] | 2.8 μM [1] |
| MCF7 | Human Breast Cancer | 0.018 μM [1] | Information missing |
| PC-3 | Human Prostate Cancer | 0.026 μM [1] | 3.8 μM [1] |
| 22Rv1 | Human Prostate Cancer | 0.024 μM [1] | 2.5 μM [1] |
| HCT116 | Human Colon Cancer | 0.051 μM [1] | 5.8 μM [1] |
| HCT116 p53-/- | Human Colon Cancer (p53-deficient) | 0.072 μM [1] | 6.4 μM [1] |
| IMR-90 | Human Lung Fibroblast | 0.046 μM [1] | 1.8 μM [1] |
This protocol outlines a standard method for evaluating this compound cytotoxicity and potency, based on common cell culture and assay techniques referenced in the literature [1].
Cell Culture and Seeding:
Compound Treatment:
Incubation:
Viability and Potency Assessment:
While direct protocols for reducing this compound's cytotoxicity are not detailed in the search results, the following general strategies are worth investigating:
The diagram below outlines a logical pathway for troubleshooting and optimizing the use of this compound in your experiments.
Q1: What is the typical therapeutic window for this compound? The data shows a favorable separation between functional potency and cell toxicity in various cell lines [1]. For instance, in MDA-MB-231 cells, the IC50 for H3K9me2 reduction is 25 nM, while the EC50 for cytotoxicity is 2.8 μM. This indicates a wide therapeutic window, and effective target engagement can be achieved at concentrations well below cytotoxic levels.
Q2: My cells are highly sensitive to this compound. What can I do? First, ensure your DMSO concentration is ≤0.1%. If cytotoxicity remains high, consider these steps:
Q3: How can I confirm that this compound is working in my experiment? The standard method is to measure the reduction of H3K9me2 levels using techniques like an In-Cell Western (ICW) assay or immunofluorescence, typically after a 48-hour treatment [1]. A successful experiment should show a dose-dependent decrease in H3K9me2 signal at concentrations near the published IC50 values (in the low nanomolar range) without a significant drop in cell viability.
Q1: What is the recommended solvent for preparing UNC 0631 stock solutions?
Q2: What is the maximum recommended concentration of DMSO in cell culture assays?
Q3: Does DMSO itself affect cellular processes?
Q4: How toxic is this compound to cells?
The following table summarizes key experimental data for this compound, allowing researchers to quickly compare its potency and toxicity across different cellular models [1] [2].
| Cell Line | H3K9me2 Reduction (IC50 in μM) | Cytotoxicity (MTT Assay, IC50 in μM) |
|---|---|---|
| MDA-MB-231 | 0.025 | 2.8 |
| MCF7 | 0.018 | Not specified |
| PC3 | 0.026 | 3.8 |
| 22RV1 | 0.024 | 2.5 |
| HCT116 wt | 0.051 | 5.8 |
| HCT116 p53-/- | 0.072 | 6.4 |
| IMR90 | 0.046 | 1.8 |
> Important Note on Cytotoxicity: The IC50 values for cytotoxicity are in the micromolar range (1.8 - 6.4 μM), while the values for the desired effect (H3K9me2 reduction) are in the nanomolar range (0.018 - 0.072 μM). This indicates a wide therapeutic window for this compound [1] [2].
Problem: Precipitate forms when adding this compound stock to culture medium.
Problem: High cell death in both treated and vehicle control groups.
Problem: Lack of expected reduction in H3K9me2 levels.
Below is a detailed methodology for a standard cell-based assay, as referenced in the literature [1] [5].
Step-by-Step Guide:
Stock Solution Preparation:
Cell Seeding:
Drug Treatment:
Incubation and Analysis:
| Potential Issue | Underlying Cause | Recommended Solution |
|---|---|---|
| Lack of Cellular Potency | Poor cell membrane permeability or low lipophilicity of the compound [1]. | Ensure stock solution concentration is appropriate; consider structural analogs (e.g., UNC0642) with improved cellular potency [1] [2]. |
| Insufficient Treatment | Inadequate inhibitor concentration or duration to effectively reduce the repressive H3K9me2 mark. | Use concentrations at or above the established cellular IC50 (e.g., >25 nM in MDA-MB-231 cells); treat for at least 48 hours [1] [3] [4]. |
| Cell-Type Specific Variability | The effective IC50 for H3K9me2 reduction varies significantly across different cell lines [1] [3]. | Consult literature for IC50 in your specific cell line; validate efficacy in a positive control cell line (e.g., MDA-MB-231) first [1] [3]. |
| Compound Instability or Degradation | Improper storage or handling leading to loss of activity. | Prepare fresh stock solutions in DMSO; store desiccated at -20°C; avoid repeated freeze-thaw cycles [5] [4]. |
| Off-Target Effects | Inhibition of other histone methyltransferases may confound results [6]. | Include additional controls (e.g., G9a/GLP genetic knockdown) to confirm on-target effect [7]. |
The tables below summarize key potency and toxicity data from published literature to help you benchmark your experiments.
Table 1: Cellular Potency of this compound (H3K9me2 Reduction IC50) [3]
| Cell Line | IC50 (μM) for H3K9me2 Reduction |
|---|---|
| MDA-MB-231 | 0.025 |
| MCF7 | 0.018 |
| PC3 | 0.026 |
| 22RV1 | 0.024 |
| HCT116 (wild-type) | 0.051 |
| HCT116 (p53-deficient) | 0.072 |
| IMR90 | 0.046 |
Table 2: Cell Toxicity of this compound (Viability EC50) [3]
| Cell Line | EC50 (μM) for Cytotoxicity |
|---|---|
| MDA-MB-231 | 2.8 |
| MCF7 | Information not specified in search results |
| PC3 | 3.8 |
| 22RV1 | 2.5 |
| HCT116 (wild-type) | 5.8 |
| HCT116 (p53-deficient) | 6.4 |
| IMR90 | 1.8 |
This protocol is adapted from the methodology used to establish the cellular potency of this compound [1] [3].
This protocol details the biochemical assay used to determine the direct enzyme IC50 of this compound [1] [5].
The following diagram illustrates the core signaling pathway targeted by this compound, which can help in understanding its mechanism and downstream effects.
This diagram shows that active G9a catalyzes the formation of H3K9me2, leading to gene silencing. A key downstream mechanism involves the silencing of the tumor suppressor LATS2, which in turn leads to activation of the oncogene YAP and promotion of cell growth [7]. This compound directly inhibits G9a, preventing this cascade.
Understanding the basic chemical properties of UNC 0631 is the first step in troubleshooting reconstitution issues. The table below summarizes key data from supplier specifications.
| Property | Specification / Recommendation |
|---|---|
| Molecular Weight | 635.93 g/mol [1] [2] |
| Purity | ≥98% [3] [2] |
| Appearance | Light yellow to yellow solid [1] [2] |
| Solubility in DMSO | ≥16.67 mg/mL [1] to ≥18.35 mg/mL [4] |
| Solubility in Ethanol | ≥12.66 mg/mL [4] (or 100 mg/mL with ultrasonic assistance) [1] |
| Solubility in Water | Insoluble [4] |
| Recommended Stock Concentration | 10 mM [1] [4] |
| Storage of Powder | -20°C [1] [4] |
| Storage of Solution | -80°C for 2 years; -20°C for 1 year (use newly opened DMSO) [1] |
Here are solutions to frequently encountered issues when working with this compound.
Problem: The compound won't dissolve completely.
Problem: Precipitation occurs after dilution in aqueous buffers.
Problem: The solution appears discolored or degradation is suspected.
The following diagram outlines the recommended workflow for reconstituting and using this compound in your experiments, incorporating these troubleshooting points.
The table below summarizes the key quantitative data for preparing this compound stock solutions, as provided by several chemical suppliers.
| Solvent | Concentration | Molarity | Preparation Note | Source |
|---|---|---|---|---|
| DMSO | 100 mg/mL | 157.25 mM | Recommended for fresh DMSO; hygroscopic DMSO can reduce solubility [1] [2]. | |
| DMSO | 16.67 mg/mL | 26.21 mM | Requires ultrasonic dispersion; hygroscopic DMSO has a significant impact on solubility [1]. | |
| Ethanol | 100 mg/mL | 157.25 mM | Requires ultrasonic dispersion [1]. | |
| Ethanol | 5 mg/mL | 7.86 mM | Heating is recommended [3]. | |
| DMF | 150 mg/mL | 235.88 mM | Requires ultrasonic dispersion [1]. |
Here are the methodologies for key experiments involving this compound, as cited in the research.
Cell Viability Assay (MTT Assay) [1] [2]
Cellular Target Engagement (In-Cell Western Assay) [1]
The following workflow outlines a logical sequence for diagnosing and resolving this compound precipitation issues.
When writing your FAQs, you can expand on the points in the diagram with these technical details:
To complete your technical support center, here are some suggested FAQ questions that directly address user issues:
Mechanism of Action: this compound is a potent and selective inhibitor of the histone methyltransferase G9a (EHMT2). It inhibits G9a's enzymatic activity, leading to a reduction in dimethylated histone H3 lysine 9 (H3K9me2) levels, an epigenetic mark associated with transcriptional repression [1] [2].
The following table summarizes its core activity data:
| Parameter | Value | Description / Assay |
|---|---|---|
| Biochemical IC₅₀ | 4 nM [1] [3] [4] | G9a enzyme inhibition (SAHH-coupled assay) |
| Cellular IC₅₀ (H3K9me2 Reduction) | 15 - 80 nM [1] [2] | In-Cell Western (ICW) assay in various cell lines (e.g., MDA-MB-231, MCF7, PC3). |
| Cytotoxicity EC₅₀ | 1.8 - 6.4 μM [1] | MTT assay in various cell lines (e.g., HCT116, IMR-90, MDA-MB-231). |
| Recommended Working Concentration | ~10 μM [4] | A concentration used in cell-based research for 48 hours. |
The diagram below illustrates the mechanism of this compound and a standard cellular assay workflow.
Here are detailed methodologies for key assays used to characterize this compound's activity, as referenced in the search results.
This protocol is adapted from the foundational research on this compound [2].
This protocol is used to determine the cytotoxic concentration range [1] [4] [2].
Here are solutions to common problems you might encounter when using this compound.
| Problem | Possible Cause | Solution & Recommendation | | :--- | :--- | :--- | | Low Potency / High IC₅₀ in Cells | Poor compound solubility or stability in medium [2]. |
The table below summarizes key cellular assay data for UNC 0631 across various cell lines, demonstrating its effective separation of functional potency and toxicity.
Table 1: Cellular Potency and Toxicity of this compound across Cell Lines
| Cell Line | Cell Type | Functional Potency (IC50 for H3K9me2 reduction) | Cell Toxicity (EC50 for viability loss) | Toxicity / Function Ratio | Reference |
|---|---|---|---|---|---|
| MDA-MB-231 | Human Breast Cancer | 0.025 µM | 2.8 µM | 112 | [1] |
| MCF7 | Human Breast Cancer | 0.018 µM | Not specified | - | [1] |
| PC-3 | Human Prostate Cancer | 0.026 µM | 3.8 µM | 146 | [1] |
| 22Rv1 | Human Prostate Cancer | 0.024 µM | Not specified | - | [1] |
| HCT116 | Human Colon Cancer | 0.051 µM | 5.8 µM | 114 | [1] |
| HCT116 p53-/- | Human Colon Cancer (p53-deficient) | 0.072 µM | 6.4 µM | 89 | [1] |
| IMR-90 | Human Lung Fibroblast | 0.046 µM | 1.8 µM | 39 | [1] |
Here are the detailed methodologies used to generate the data in the tables, which you can adapt for your own research.
This assay measures the direct inhibition of the G9a enzyme [2] [3].
This assay measures the reduction of H3K9me2 levels in whole, fixed cells, indicating on-target activity [4].
This colorimetric assay measures mitochondrial activity as a surrogate for cell viability and cytotoxicity [1] [2].
A 2025 study on Bordetella pertussis used this compound as a tool to investigate host-pathogen interactions [5].
The following diagram illustrates the mechanism of this compound and a logical workflow for assessing its potency and toxicity in experiments.
Q1: What is the recommended solvent for preparing this compound stock solutions?
Q2: My this compound is not reducing H3K9me2 levels in my cell experiment. What could be wrong?
Q3: I observe cytotoxicity at concentrations near 2-3 µM. Is this expected?
| Attribute | UNC0631 | UNC0646 |
|---|---|---|
| Primary Target | G9a (EHMT2) [1] [2] | G9a and GLP (EHMT1) [3] |
| In Vitro Biochemical Potency (IC₅₀) | 4 nM (G9a) [1] [2] | 6 nM (G9a), 15 nM (GLP) [3] |
| Cellular Potency (IC₅₀, Reduction of H3K9me2) | ~25 nM (in MDA-MB-231 cells) [1] [2] | ~10-26 nM (in MCF7 cells) [3] |
| Cellular Toxicity (EC₅₀) | ~2.8 µM (in MDA-MB-231 cells) [1] [2] | ~4.7 µM (in MCF7 cells) [3] |
| Toxicity/Function Ratio | Excellent (>100-fold) [4] | Excellent (>100-fold) [3] |
| Key Characteristics | High cellular potency; valuable for in vitro studies [4] | Potent cellular activity; suitable for in vivo studies due to better pharmacokinetic properties [3] |
The data in the table above are derived from standardized experimental protocols. Here is a summary of the key methodologies used to generate this data:
To help you visualize how these inhibitors function at a cellular level, the diagram below illustrates their core mechanism of action and the downstream effects observed in cancer cell studies.
While both compounds are excellent chemical probes for in vitro research, a key distinction lies in their applicability for in vivo studies.
| Inhibitor Name | In Vitro Potency (G9a IC₅₀) | Cellular Potency (Reduction of H3K9me2) | Key Selectivity Findings | Primary Use & Notes |
|---|---|---|---|---|
| UNC0631 | 4 nM [1] | IC₅₀: 25 nM (MDA-MB-231 cells) [1] | >1000-fold selective over GLP; >150-fold selective over other HMTs (e.g., SETD8, PRMT1) [2]. | Chemical probe; designed for excellent cellular potency with low cellular toxicity [2] [1]. |
| UNC0642 | Information missing | Information missing | Similar high selectivity profile as UNC0631 [3]. | Chemical probe; used in in vivo studies [3]. |
| UNC0638 | 6 nM (SAHH-coupled assay) [2] | IC₅₀: 81 nM (MDA-MB-231 cells) [2] | Demonstrated functional selectivity in cells; restores expression of specific genes like APC2 without broad non-specific effects [4]. | Chemical probe; suitable for animal studies [2]. |
| BIX-01294 | 2.7 µM (radiolabeled assay) [2] | Active at micromolar concentrations [5] | Shows specificity for G9a/GLP over SUV39H1 and PRMT1 [5]. | Tool compound; first-generation inhibitor, less potent, and poorer toxicity profile [2] [5]. |
The data in the table above were generated using standard biochemical and cellular assays in the field. Here are the key methodologies cited in the search results.
The selectivity of UNC0631 and similar inhibitors is attributed to their design. They target the substrate-binding pocket of G9a, which provides greater opportunity for selectivity compared to the highly conserved cofactor (SAM) binding pocket [2].
The following diagrams illustrate the mechanism of G9a inhibition and the workflow for key experiments used to characterize UNC0631.
Based on the compiled data, here are the key applications and limitations of UNC0631:
The table below summarizes the available in vitro biochemical IC₅₀ data for UNC0631 and other G9a inhibitors, which is crucial for comparing their direct potency against the enzyme target.
| Inhibitor Name | Reported Biochemical IC₅₀ (nM) | Core Scaffold | Key Characteristics |
|---|---|---|---|
| UNC0631 | 4 nM [1] [2] [3] | Quinazoline | Potent and selective; good separation between functional potency and cellular toxicity [4] |
| UNC0321 | 0.063 nM (Morrison Ki) [4] | Quinazoline | Most potent G9a inhibitor reported, but lacks cellular potency [4] |
| MS1262 | 19 ± 14 nM [5] | Quinoline | Brain-penetrant; also inhibits GLP (IC₅₀ = 6 ± 1 nM) [5] |
| A-366 | 3.3 nM [6] | Amino-indole | >1000-fold selectivity over 21 other methyltransferases [6] |
| BIX-01294 | 1,900 nM (on G9a) [7] | Diazepin-quinazolin-amine | First-generation, selective small-molecule inhibitor [7] |
A key advantage of UNC0631 is its effectiveness in cellular environments. The following table outlines its performance across various cell lines, showing its ability to reduce the cellular marker H3K9me2 with a significant margin over general cell toxicity [1] [4] [3].
| Cell Line | Cellular IC₅₀ (Reduction of H3K9me2) | Cell Toxicity EC₅₀ (MTT Assay) |
|---|---|---|
| MDA-MB-231 | 25 nM | 2.8 µM |
| MCF7 | 18 nM | Information Missing |
| PC3 | 26 nM | 3.8 µM |
| 22RV1 | 24 nM | Information Missing |
| HCT116 | 51 nM (wt), 72 nM (p53-/-) | ~6 µM |
| IMR-90 | 46 nM | 1.8 µM |
The comparative data is generated through standardized experimental protocols. Here are the details of the key methodologies cited:
G9a inhibitors like UNC0631 are typically substrate-competitive, meaning they bind to the enzyme's substrate peptide groove instead of the SAM cofactor pocket. This mechanism often leads to better selectivity [7] [8]. The following diagram illustrates the structure-based design strategy used to develop potent quinazoline-based inhibitors like UNC0631.
When selecting a G9a inhibitor for your research, consider these points derived from the data:
The table below summarizes key characteristics of UNC0631 and other related G9a inhibitors based on the search results.
| Compound Name | Primary Target | Reported Cellular IC₅₀ (H3K9me2 Reduction) | Reported Toxicity (EC₅₀) | Key Characteristics & Experimental Context |
|---|---|---|---|---|
| UNC0631 [1] [2] | G9a/GLP [2] | 0.91 µM (in MDA-MB-231 cells) [2] | 12 µM (in MDA-MB-231 cells) [2] | Designed for excellent cellular potency and low toxicity; used in adenoid cystic carcinoma (ACC) research [1] [2]. |
| UNC0321 [2] | G9a/GLP [2] | ~11 µM (in MDA-MB-231 cells) [2] | >40 µM (in MDA-MB-231 cells) [2] | Highly potent in biochemical assays (Ki = 63 pM) but poor cellular membrane permeability [2]. |
| BIX01294 [2] | G9a/GLP [2] | Data not specified in results | Data not specified in results | First-generation selective inhibitor; poor separation of functional potency vs. cell toxicity [2]. |
| UNC0646 [2] | G9a/GLP [2] | Data not specified in results | Data not specified in results | Cited as a novel analog with excellent cellular potency and tox/function ratio [2]. |
In a recent study, UNC0631 was identified as a highly effective agent against adenoid cystic carcinoma (ACC). The experimental workflow and key findings are summarized below [1].
UNC0631 serves as a critical chemical probe to investigate the biological role of G9a (EHMT2). Research indicates that targeting G9a has significant therapeutic implications:
The table below summarizes the key cellular activity data for UNC0631, showing its potency in reducing dimethylated histone H3 lysine 9 (H3K9me2) and its accompanying cytotoxicity in various cell lines [1].
Table 1: Cellular Potency and Toxicity of UNC0631
| Cell Line | Description / Origin | Functional Potency (IC₅₀ in μM) Reduction of H3K9me2 | Cell Toxicity (EC₅₀ in μM) MTT Assay |
|---|---|---|---|
| MDA-MB-231 | Human Breast Cancer | 0.025 [1] [2] | 2.8 [1] [2] |
| MCF7 | Human Breast Cancer | 0.018 [1] | Information missing |
| PC-3 | Human Prostate Cancer | 0.026 [1] | 3.8 [1] |
| 22RV1 | Human Prostate Cancer | 0.024 [1] | 2.5 [1] |
| HCT116 wt | Human Colorectal Carcinoma (wild-type p53) | 0.051 [1] | 5.8 [1] |
| HCT116 p53⁻/⁻ | Human Colorectal Carcinoma (p53-deficient) | 0.072 [1] | 6.4 [1] |
| IMR-90 | Human Lung Fibroblast | 0.046 [1] | 1.8 [1] |
The data shows that UNC0631 consistently reduces H3K9me2 levels in various cell types with IC₅₀ values in the low nanomolar range, demonstrating its robust cellular target engagement [3]. The EC₅₀ values for cytotoxicity are in the low micromolar range, resulting in a toxicity-to-function ratio of about 100-fold, which is excellent for a research tool [3] [1].
The cellular potency data was generated using standardized assays essential for evaluating epigenetic inhibitors.
In-Cell Western (ICW) Assay for H3K9me2 Reduction
MTT Assay for Cell Viability
This experimental workflow for characterizing a G9a inhibitor can be visualized as follows:
UNC0631 was specifically designed to overcome the poor cellular membrane permeability of earlier G9a inhibitors (like UNC0321) by increasing molecular lipophilicity while maintaining high in vitro potency [3]. Its effectiveness has made it a valuable tool in cancer biology research, used to investigate the role of G9a in various processes:
UNC0631 is a potent and selective inhibitor of the histone methyltransferase G9a (EHMT2) and its closely related homolog GLP (EHMT1) [1]. By competing with the cofactor S-adenosylmethionine (SAM), it inhibits the methylation of histone H3 at lysine 9 (H3K9), leading to a reduction in the repressive H3K9me2 mark and reactivation of silenced genes, including tumor suppressors like p16INK4a and E-cadherin [1].
The following table summarizes the core quantitative data on its antineoplastic activity from in vitro studies.
| Assay Type | Experimental Model | Key Metric & Result | Significance / Outcome |
|---|---|---|---|
| Enzyme Inhibition (IC₅₀) [1] | Recombinant G9a enzyme | IC₅₀ = ~4-15 nM | Defines high biochemical potency against primary target G9a. |
| Recombinant GLP enzyme | IC₅₀ = ~19 nM | Shows potent inhibition of the related methyltransferase GLP. | |
| Cellular Potency (EC₅₀) [1] | HeLa cells (H3K9me2 reduction) | EC₅₀ = ~100 nM | Demonstrates effective on-target activity in cells. |
| Functional Cellular Activity (IC₅₀) [2] | Various cancer cell lines (H3K9me2 reduction) | IC₅₀ = 18 - 72 nM (e.g., 25 nM in MDA-MB-231, 18 nM in MCF7) | Confirms potent, low-nanomolar reduction of H3K9me2 across multiple cancer types. |
| Anti-Proliferation (IC₅₀) [1] | HeLa (Cervical Cancer) | IC₅₀ = ~1.2 μM | Shows dose-dependent suppression of cancer cell growth. |
| MCF-7 (Breast Cancer) | IC₅₀ = ~1.5 μM | ||
| A549 (Lung Cancer) | IC₅₀ = ~1.8 μM | ||
| HFF (Normal Fibroblasts) | Viability >85% at 2 μM | Suggests a potential therapeutic window with low cytotoxicity in normal cells. | |
| Gene Reactivation [1] | HeLa cells | ~3.5-fold ↑ p16INK4a, ~2.8-fold ↑ E-cadherin | Mechanistic evidence of tumor suppressor gene re-expression. |
| Apoptosis Induction [1] | HeLa cells (Annexin V/PI staining) | Apoptotic rate: ~15.3% (vs ~4.1% control) | Demonstrates ability to trigger programmed cell death. |
This mechanism and the associated cellular effects can be visualized in the following pathway diagram.
Diagram Title: UNC0631 Antineoplastic Mechanism via G9a Inhibition
The data in the table above was generated using standardized laboratory protocols. Here are the detailed methodologies for key experiments.
This protocol measures the direct inhibition of the G9a enzyme by UNC0631.
This assay evaluates the on-target cellular activity of UNC0631.
This common assay measures the anti-proliferative and cytotoxic effects of UNC0631.
While direct head-to-head data with other G9a inhibitors was not available in the search results, the following points provide essential context for your comparison:
The table below summarizes key inhibitors, their primary targets, and selectivity data where available.
| Inhibitor Name | Primary Target(s) | Reported IC₅₀ / Potency | Selectivity Notes |
|---|---|---|---|
| UNC 0631 | G9a (EHMT2) | IC₅₀ = 4 nM [1] [2] | Potent cellular activity (reduces H3K9me2, IC₅₀ = 18-72 nM in various lines). Low general cytotoxicity [1] [2]. |
| A-366 | G9a / GLP | IC₅₀ = 3.3 nM (G9a) [3] | >1000-fold selective over 21 other methyltransferases; ~10-fold less potent for GLP (IC₅₀ = 38 nM) [3]. |
| UNC0638 | G9a / GLP | Potent sub-μM inhibitor [4] | >500-fold selective over other HMTs; widely used as a chemical probe [4]. |
| UNC0642 | G9a / GLP | Potent sub-μM inhibitor [4] | Improved pharmacokinetic properties suitable for in vivo studies [4]. |
| MS012 (Compound 18) | GLP | IC₅₀ = 7 nM (GLP) [5] | High selectivity for GLP over G9a (>140-fold) and other methyltransferases [5]. |
| MS0124 (Compound 4) | GLP | IC₅₀ = 13 nM (GLP) [5] | >30-fold selective for GLP over G9a [5]. |
The following diagram illustrates the mechanism of G9a/GLP inhibition and its downstream effects on gene expression, integrating contexts from the search results.
This pathway shows how inhibitors like this compound and A-366 compete with the histone substrate, preventing the formation of the H3K9me2 mark and subsequent gene silencing [3] [4]. This disruption can lead to altered cellular phenotypes, such as the reactivation of tumor suppressor genes in cancer models [4].
The quantitative data in the table are primarily derived from biochemical assays (e.g., scintillation proximity assays) measuring the inhibition of methyl group transfer from ³H-SAM to a peptide or nucleosomal substrate [3] [5].
Cellular potency is often determined by measuring the reduction of H3K9me2 levels using techniques like In-Cell Western (ICW) assay [3] [1] [2]. For example: